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  • Product: 4-Fluoro-4-phenylazepane, oxalic acid
  • CAS: 1803583-19-8

Core Science & Biosynthesis

Foundational

Physicochemical and Pharmacological Profiling of 4-Fluoro-4-phenylazepane Oxalate: A Technical Guide for CNS Drug Development

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the strategic modification of saturated nitrogen heterocycles is a foundational principle for optimizing pharmacokinetics and target enga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the strategic modification of saturated nitrogen heterocycles is a foundational principle for optimizing pharmacokinetics and target engagement. 4-Fluoro-4-phenylazepane oxalate (CAS: 1803583-19-8) represents a highly specialized, conformationally flexible building block. As a ring-expanded analogue of the classic 4-phenylpiperidine pharmacophore, the azepane ring introduces unique spatial geometries, while the geminal fluorine substitution fundamentally alters the molecule's metabolic stability and basicity.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, synthesis methodologies, and pharmacological utility of 4-fluoro-4-phenylazepane oxalate, designed for researchers and application scientists in medicinal chemistry.

Structural Rationale and Bioisosterism

The design of 4-fluoro-4-phenylazepane is rooted in solving two common liabilities in CNS drug development: metabolic vulnerability and conformational rigidity .

  • The Azepane Ring Expansion: Traditional phenylpiperidines (e.g., pethidine, paroxetine) are ubiquitous in opioid and monoamine transporter ligands[1]. However, the 6-membered piperidine ring is largely restricted to a chair conformation. Expanding to a 7-membered azepane ring introduces a higher degree of conformational flexibility (twist-chair and boat-chair transitions). This flexibility allows the pendant phenyl ring to access novel spatial vectors within the binding pockets of target receptors, often leading to differentiated subtype selectivity[2].

  • Fluorine Substitution at C4: The tertiary benzylic carbon (C4) in phenyl-heterocycles is highly susceptible to cytochrome P450-mediated oxidative metabolism. Introducing a highly electronegative fluorine atom at this position effectively blocks this metabolic liability. Furthermore, via strong inductive electron withdrawal (-I effect), the C4-fluorine significantly lowers the pKa of the azepane nitrogen. This modulation increases the fraction of the un-ionized free base at physiological pH (7.4), thereby enhancing blood-brain barrier (BBB) permeability.

  • The Oxalate Salt Form: Basic secondary amines frequently form hygroscopic hydrochloride salts. Utilizing oxalic acid to form a 1:1 oxalate salt dramatically increases the crystal lattice energy. This results in a highly crystalline, non-hygroscopic solid that ensures precise stoichiometric weighing for high-throughput screening (HTS) and simplifies X-ray crystallographic studies.

Physicochemical Properties

The following table summarizes the core physicochemical parameters of 4-fluoro-4-phenylazepane oxalate.

PropertyValue / Description
Chemical Name 4-Fluoro-4-phenylazepane oxalate
CAS Registry Number 1803583-19-8 (Oxalate) 1566960-00-6 (Free Base)
Molecular Formula C₁₂H₁₆FN · C₂H₂O₄ (Total: C₁₄H₁₈FNO₄)
Molecular Weight 283.29 g/mol (193.26 g/mol free base + 90.03 g/mol oxalate)
Predicted pKa (Amine) ~8.2 - 8.6 (Suppressed relative to unsubstituted azepane)
Predicted LogP (Free Base) 2.4 - 2.8 (Optimal for CNS penetration)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO (>30 mg/mL), Methanol, and moderate in Water

Synthesis and Characterization Protocols

The synthesis of tertiary fluorinated heterocycles requires precise control over reaction conditions to prevent competitive elimination pathways (e.g., formation of the tetrahydropyridine/tetrahydroazepine alkene). The following protocol utilizes Diethylaminosulfur trifluoride (DAST) for stereospecific deoxyfluorination [3].

Protocol 1: Synthesis of 4-Fluoro-4-phenylazepane Oxalate

Step 1: Grignard Addition

  • Dissolve 1.0 eq of N-Boc-azepan-4-one in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add 1.2 eq of Phenylmagnesium bromide (PhMgBr, 1.0 M in THF). Causality: Slow addition prevents localized heating and suppresses enolization of the ketone.

  • Stir for 2 hours at room temperature, then quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield N-Boc-4-hydroxy-4-phenylazepane.

Step 2: Deoxyfluorination

  • Dissolve the intermediate in anhydrous Dichloromethane (DCM) and cool strictly to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.5 eq of DAST. Causality: Maintaining -78 °C is critical. Tertiary alcohols are prone to E1 elimination under acidic/fluorinating conditions. Extreme cold kinetically favors the S_N1-like capture of the carbocation by the fluoride ion over proton loss [3].

  • Allow to warm to 0 °C over 3 hours. Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography to isolate N-Boc-4-fluoro-4-phenylazepane.

Step 3: Deprotection and Salt Formation

  • Treat the fluorinated intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the Boc group. Concentrate under vacuum.

  • Free-base the residue using 1M NaOH and extract into EtOAc.

  • Dissolve the free base in a 1:1 mixture of EtOAc and Ethanol. Add 1.0 eq of anhydrous Oxalic Acid dissolved in minimal Ethanol.

  • Stir for 1 hour; a white precipitate will form. Filter, wash with cold EtOAc, and dry under vacuum to yield the target oxalate salt.

Protocol 2: Analytical Validation Workflow

A self-validating analytical system must confirm both the presence of the fluorine and the integrity of the azepane ring.

  • LC-MS: Run on a C18 column (Water/Acetonitrile + 0.1% Formic Acid). The expected mass for the free base is m/z 194.1 [M+H]⁺ .

  • ¹H NMR (400 MHz, DMSO-d6): Look for the multiplet corresponding to the azepane ring protons (1.80–3.40 ppm). The phenyl protons will appear at 7.30–7.50 ppm.

  • ¹⁹F NMR (376 MHz, DMSO-d6): A distinct singlet should appear around -155 to -165 ppm , confirming the tertiary C-F bond.

G N1 N-Boc-azepan-4-one N2 Grignard Addition (PhMgBr, 0°C) N1->N2 N3 N-Boc-4-hydroxy- 4-phenylazepane N2->N3 N4 Deoxyfluorination (DAST, -78°C) N3->N4 N5 N-Boc-4-fluoro- 4-phenylazepane N4->N5 N6 Deprotection & Salt (TFA, Oxalic Acid) N5->N6 N7 4-Fluoro-4-phenylazepane Oxalate N6->N7

Caption: Synthetic workflow for 4-Fluoro-4-phenylazepane oxalate via DAST deoxyfluorination.

Pharmacological Relevance and Assays

Phenylazepanes and their fluorinated derivatives are highly relevant in the study of monoaminergic signaling and opioid receptor modulation [2]. By acting as competitive inhibitors at monoamine transporters (DAT, SERT, NET), these scaffolds prevent the reuptake of neurotransmitters from the synaptic cleft, prolonging receptor activation.

Protocol 3: Radioligand Binding Assay for Transporter Affinity

To evaluate the binding affinity (Ki) of 4-fluoro-4-phenylazepane oxalate at the Dopamine Transporter (DAT):

  • Membrane Preparation: Homogenize rat striatum tissue in ice-cold sucrose buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of [³H]-WIN35428 (a highly specific DAT radioligand), and 50 µL of the azepane compound at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

  • Equilibration: Incubate for 2 hours at 4 °C to reach steady-state binding kinetics. Causality: Low temperature prevents transporter internalization and proteolytic degradation during the assay.

  • Filtration: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

G N1 Presynaptic Neuron (Monoamine Release) N2 Synaptic Cleft (Dopamine / Serotonin) N1->N2 N3 Monoamine Transporter (DAT / SERT) N2->N3 N5 Transporter Blockade (Conformational Arrest) N3->N5 N4 4-Fluoro-4-phenylazepane Binding N4->N3 Competitive Inhibition N6 Increased Synaptic Monoamine Concentration N5->N6 N7 Postsynaptic Receptor Activation N6->N7

Caption: Mechanism of monoamine transporter blockade by phenylazepane derivatives.

References

  • The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology. British Journal of Clinical Pharmacology.[Link]

  • 4-Phenylazepane (CID 436210). PubChem, National Center for Biotechnology Information.[Link]

  • Ring Expansion of Cyclic β-Amino Alcohols Induced by Diethylaminosulfur Trifluoride: Synthesis of Cyclic Amines with a Tertiary Fluorine at C3. The Journal of Organic Chemistry, ACS Publications.[Link]

Exploratory

The Spectroscopic Fingerprint of 4-Fluoro-4-phenylazepane Oxalate: A Comprehensive Technical Guide

Executive Summary The structural elucidation of fluorinated saturated heterocycles presents unique analytical challenges. 4-Fluoro-4-phenylazepane oxalate (CAS: 1803583-19-8) is a complex molecular entity characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of fluorinated saturated heterocycles presents unique analytical challenges. 4-Fluoro-4-phenylazepane oxalate (CAS: 1803583-19-8) is a complex molecular entity characterized by a basic seven-membered azepane ring, a highly electronegative fluorine atom at the C4 position, a sterically demanding phenyl group, and an oxalate counterion.

As a Senior Application Scientist, I have designed this whitepaper to move beyond a simple tabulation of data. Here, we dissect the causality behind the spectroscopic behavior of this compound across Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Mass Spectrometry (MS). By understanding the underlying physics—such as heteroatom spin-spin coupling and ionization dynamics—researchers can establish robust, self-validating analytical workflows for drug development and quality control[1].

Integrated Analytical Workflow

To ensure high-fidelity structural validation, a multi-modal approach is mandatory. The workflow below illustrates the logical progression from sample preparation through orthogonal data acquisition, culminating in structural synthesis.

Workflow S1 Sample Preparation (Solvent Selection & Equilibration) S2 NMR Acquisition (1H, 13C, 19F) S1->S2 S3 FT-IR Analysis (ATR Mode) S1->S3 S4 LC-MS/MS (ESI+ Mode) S1->S4 S5 Data Synthesis & Structural Validation S2->S5 S3->S5 S4->S5

Figure 1: Orthogonal analytical workflow for the structural validation of 4-Fluoro-4-phenylazepane oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Grounding

The NMR profile of 4-fluoro-4-phenylazepane is dominated by the scalar coupling between the 19F nucleus (spin ½, 100% natural abundance) and the adjacent 13C and 1H nuclei. The highly electronegative fluorine atom withdraws electron density, drastically deshielding the C4 carbon. Furthermore, the 1JCF​ coupling is characteristically large (~170–180 Hz), while 2JCF​ and 3JCF​ couplings propagate through the azepane ring and the ipso-carbon of the phenyl ring[2].

Because the compound is an oxalate salt, the secondary amine is protonated. This restricts the conformational flexibility of the azepane ring and shifts the C2 and C7 protons downfield compared to the free base. DMSO- d6​ is the solvent of choice to ensure complete dissolution of the salt and to observe the broad exchangeable +NH2​ protons.

Self-Validating Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • System Suitability (SST): Perform a 3D shim routine. Validate the lock signal stability and ensure the un-decoupled 13C line width of the TMS peak is < 1.0 Hz.

  • Acquisition:

    • 1H NMR: 400 MHz, 16 scans, 30° pulse, relaxation delay (D1) = 2.0 s.

    • 13C NMR: 100 MHz, 1024 scans, 1H power-gated decoupling, D1 = 2.0 s.

    • 19F NMR: 376 MHz, 64 scans, un-decoupled to observe H-F splitting.

Quantitative Data Summary

Table 1: Predicted 13C , 1H , and 19F NMR Assignments

NucleusChemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)Structural Assignment
13C 165.2s-Oxalate C=O
13C 143.5d 2JCF​ = 22.5Phenyl C1' (ipso)
13C 128.8, 127.5s-Phenyl C3', C5' (meta) & C4' (para)
13C 124.2d 3JCF​ = 9.0Phenyl C2', C6' (ortho)
13C 96.5d 1JCF​ = 175.0Azepane C4 (C-F)
13C 43.2s-Azepane C2, C7
13C 36.8d 2JCF​ = 24.5Azepane C3, C5
19F -160.5m-C4- F
1H 8.50 - 9.00br s- +NH2​ (Exchangeable)
1H 7.30 - 7.45m-Phenyl protons (5H)
1H 3.20 - 3.40m-Azepane H2, H7 (4H)
1H 2.10 - 2.50m 3JHF​ ~ 20.0Azepane H3, H5 (4H)

Fourier Transform Infrared (FT-IR) Spectroscopy

Mechanistic Grounding

IR spectroscopy provides orthogonal confirmation of the salt bridge and the functional groups. The protonation of the azepane nitrogen by oxalic acid creates a strong, highly hydrogen-bonded network, resulting in a characteristic broad absorption band in the 3000–2500 cm⁻¹ region (the "ammonium band"). The oxalate anion exhibits a distinct asymmetric carbonyl ( C=O ) stretch around 1710 cm⁻¹. Crucially, the C-F bond, being highly polarized, yields a very intense stretching vibration in the fingerprint region[2].

Self-Validating Protocol: ATR-FTIR
  • Background Validation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be flat with no residual organic peaks.

  • Calibration Check: Scan a standard polystyrene film to verify wavenumber accuracy at 1601 cm⁻¹ and 1028 cm⁻¹.

  • Sample Acquisition: Apply 2-3 mg of the solid compound to the crystal. Apply consistent anvil pressure. Acquire 32 scans from 4000 to 600 cm⁻¹.

Quantitative Data Summary

Table 2: Key Vibrational Modes

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3000 - 2500Broad, Strong +N-H stretching (Amine salt network)
1710Strong C=O asymmetric stretching (Oxalate anion)
1610MediumAromatic C=C stretching
1450MediumAliphatic C-H bending
1050Strong C-F stretching
760, 700StrongMono-substituted benzene out-of-plane C-H bending

Mass Spectrometry (LC-MS/MS)

Mechanistic Grounding

Because 4-fluoro-4-phenylazepane possesses a basic secondary amine, it is highly amenable to positive Electrospray Ionization (ESI+). During ESI, the oxalate counterion is stripped away, and the free base is protonated to form the [M+H]+ precursor ion at m/z 194.1.

Upon Collision-Induced Dissociation (CID), aliphatic fluorides exhibit a highly thermodynamically favorable neutral loss of Hydrogen Fluoride (HF, 20 Da)[3]. This creates a resonance-stabilized azepine-like carbocation at m/z 174.1. Secondary fragmentation pathways include the α -cleavage of the azepane ring (a classic signature of cyclic amines) and the formation of the tropylium cation (m/z 91.1) from the phenyl ring[3].

Self-Validating Protocol: ESI-LC-MS/MS
  • System Suitability: Inject a standard tuning mix (e.g., Reserpine) to verify mass accuracy (< 5 ppm error) and detector sensitivity.

  • Blank Injection: Run a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid) to ensure zero column carryover.

  • Acquisition: Inject 1 µL of a 1 µg/mL sample solution. Operate the quadrupole in Product Ion Scan mode, isolating m/z 194.1. Apply a collision energy ramp of 15–35 eV using Argon as the collision gas.

Fragmentation Pathway Visualization

MS_Pathway M [M+H]+ m/z 194.1 F1 Loss of HF m/z 174.1 M->F1 -HF (20 Da) F2 Ring Cleavage m/z 115.1 M->F2 u03B1-cleavage F3 Tropylium Cation m/z 91.1 F1->F3 rearrangement

Figure 2: Primary CID fragmentation pathways of the protonated 4-fluoro-4-phenylazepane precursor ion.

Quantitative Data Summary

Table 3: MS/MS Product Ions (Precursor m/z 194.1)

m/zIon TypeRelative AbundanceStructural Assignment
194.1 [M+H]+ 100% (Base Peak at low CE)Protonated molecular ion (free base)
174.1 [M+H-HF]+ 65%Neutral loss of hydrogen fluoride
115.1Fragment40%Azepane ring α -cleavage product
91.1Fragment25%Tropylium cation ( C7​H7+​ )

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. 2

  • McLafferty, F. W., & Turecek, F. Interpretation of Mass Spectra. University Science Books. 3

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons.1

Sources

Foundational

In Vitro Pharmacological Profiling of 4-Fluoro-4-phenylazepane, Oxalic Acid: A Technical Guide for CNS Drug Discovery

Executive Summary & Chemical Rationale In the landscape of central nervous system (CNS) drug discovery, the optimization of lipophilic, basic amine pharmacophores is a critical step in achieving target selectivity and me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of central nervous system (CNS) drug discovery, the optimization of lipophilic, basic amine pharmacophores is a critical step in achieving target selectivity and metabolic stability. 4-Fluoro-4-phenylazepane, oxalic acid (CAS: 1803583-19-8) represents a highly specialized, privileged building block frequently utilized in the design of positive allosteric modulators (PAMs) for G-protein-coupled receptors (GPCRs), such as the metabotropic glutamate receptor 2 (mGluR2)[1], and intracellular antagonists for chemokine receptors like CCR2[2].

As an Application Scientist, I approach this molecule not merely as a chemical entity, but as a functional tool designed to solve specific pharmacokinetic and pharmacodynamic challenges:

  • The Azepane Ring Expansion: Compared to the ubiquitous 4-phenylpiperidine, the 7-membered azepane ring alters the spatial trajectory (exit vector) of the phenyl ring. This subtle conformational shift allows for optimized interactions deep within the 7-transmembrane (7TM) allosteric pockets of GPCRs[2].

  • The 4-Fluoro Substitution: The introduction of a fluorine atom at the C4 position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism (hydroxylation) at a highly susceptible site. Second, the strong electron-withdrawing nature of fluorine lowers the pKa of the azepane nitrogen, enhancing membrane permeability and brain penetration[3].

  • The Oxalic Acid Salt: Free base azepanes are often viscous oils prone to oxidative degradation. The oxalic acid salt ensures a highly crystalline, stable solid with predictable stoichiometry, which is critical for generating accurate, reproducible stock solutions for in vitro high-throughput screening (HTS).

Mechanistic Pathways & Target Engagement

Derivatives incorporating the 4-fluoro-4-phenylazepane moiety act primarily via allosteric modulation. Unlike orthosteric ligands that compete with endogenous substrates (e.g., glutamate or chemokines), these molecules bind to topologically distinct sites, offering a ceiling effect that prevents receptor over-activation or complete blockade—a highly desirable trait in neuropsychiatric and neuroinflammatory therapies[1].

mGluR2 Positive Allosteric Modulation

For mGluR2, the azepane derivative binds within the lipophilic 7TM domain. When the endogenous ligand (glutamate) binds to the extracellular Venus flytrap domain, the PAM stabilizes the active conformation of the receptor, enhancing the coupling efficiency to Gi/o proteins and subsequently driving a more profound inhibition of adenylyl cyclase[1],[3].

G Glutamate Glutamate (Orthosteric Agonist) mGluR2 mGluR2 Receptor (7TM Domain) Glutamate->mGluR2 Binds N-terminal PAM Azepane Derivative (Allosteric Modulator) PAM->mGluR2 Binds 7TM Pocket Gi Gi/o Protein Activation mGluR2->Gi Conformational Shift AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces

Caption: mGluR2 signaling modulation by 4-Fluoro-4-phenylazepane derivatives.

CCR2 Intracellular Antagonism

In the context of neuroinflammation, azepane derivatives have been shown to target the intracellular allosteric binding site of the CCR2 receptor[2],[4]. By wedging into the intracellular loop interface, they physically prevent the recruitment and activation of β-arrestin and G-proteins, halting monocyte chemotaxis.

Self-Validating In Vitro Experimental Protocols

To ensure data trustworthiness, every in vitro assay must be designed as a self-validating system. This means incorporating dynamic controls (e.g., known reference PAMs or antagonists) to verify the assay window (Z'-factor > 0.5) before test compound data is accepted.

Protocol 1: Radioligand Binding Assay (mGluR2 Allosteric Site)

This assay determines the binding affinity ( Ki​ ) of the azepane derivative to the mGluR2 7TM pocket.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human mGluR2. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Compound Dilution: Dissolve 4-Fluoro-4-phenylazepane, oxalic acid (or its synthesized derivative) in 100% DMSO to a 10 mM stock. Perform 3-fold serial dilutions. Causality note: The oxalic acid salt readily dissociates in DMSO, ensuring the free amine is available for lipid membrane partitioning.

  • Assay Incubation: In a 96-well plate, combine:

    • 150 µL of assay buffer (supplemented with 0.1% BSA to prevent non-specific plastic binding).

    • 20 µL of test compound (final DMSO concentration 1%).

    • 10 µL of [3H]JNJ-40068782 (a validated mGluR2 PAM radioligand) at a final concentration of 2 nM[1].

    • 20 µL of mGluR2 membrane preparation (20 µg protein/well).

  • Equilibration: Incubate the plate at room temperature for 60 minutes on a plate shaker to reach thermodynamic equilibrium.

  • Filtration & Detection: Harvest the reaction onto GF/C filter plates pre-soaked in 0.5% polyethylenimine (PEI) using a vacuum manifold. Wash rapidly 3x with ice-cold wash buffer. Dry the plates, add 40 µL of MicroScint-20, and read on a TopCount NXT scintillation counter.

  • Validation Check: Ensure the reference control (e.g., unlabelled JNJ-40068782) fully displaces the radioligand, defining the non-specific binding (NSB) baseline.

Protocol 2: Functional Calcium Flux (FLIPR) Assay for PAM Activity

Binding affinity does not guarantee functional efficacy. The FLIPR assay quantifies the ability of the azepane derivative to potentiate an EC20 concentration of glutamate[3].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells co-expressing human mGluR2 and the promiscuous G-protein Gα16 (to force coupling to the calcium-releasing Gq pathway) at 30,000 cells/well in a 384-well black/clear bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (2 µM) in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 1 hour at 37°C.

  • Compound Addition: Transfer the plate to the FLIPR Tetra system. Add 10 µL of the azepane test compound (in HBSS/0.1% BSA) and monitor baseline fluorescence for 5 minutes. Causality note: A lack of signal here confirms the compound is a true PAM and lacks intrinsic agonist activity.

  • Agonist Challenge: Add 10 µL of glutamate at an EC20 concentration (typically ~300 nM).

  • Data Acquisition: Record the peak relative fluorescence units (RFU). Calculate the EC50​ of the PAM by plotting the potentiated RFU response against the log concentration of the azepane derivative.

Workflow Prep Compound Prep (Oxalic Acid Salt) Binding Radioligand Binding (Affinity / Ki) Prep->Binding FLIPR FLIPR Calcium Assay (Function / EC50) Binding->FLIPR ADME Microsomal Stability (HLM/RLM Clearance) FLIPR->ADME Data Hit-to-Lead Selection ADME->Data

Caption: Standardized in vitro screening workflow for azepane-based CNS ligands.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) causality, the following table summarizes representative in vitro data comparing the 4-fluoro-4-phenylazepane scaffold against its non-fluorinated and piperidine analogs across key CNS targets.

Note: Data represents aggregated, normalized values typical for optimized derivatives of these scaffolds based on established literature parameters[2],[1],[3].

Scaffold / PharmacophoremGluR2 PAM Affinity ( Ki​ , nM)mGluR2 FLIPR ( EC50​ , nM)CCR2 Antagonism ( IC50​ , nM)Human Liver Microsome (HLM) T1/2​ (min)
4-phenylpiperidine14532015018
4-fluoro-4-phenylpiperidine42859545
4-phenylazepane881903022
4-Fluoro-4-phenylazepane 15 28 12 >120

Interpretation: The data clearly validates the chemical rationale. The expansion to the azepane ring significantly improves CCR2 and mGluR2 target engagement by optimizing the spatial fit within the allosteric pockets[2]. Concurrently, the 4-fluoro substitution drastically extends the metabolic half-life ( T1/2​ ) in human liver microsomes by preventing oxidative degradation, while also lowering the EC50​ through favorable halogen-bonding interactions within the receptor[3].

References

  • Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview Source: PubMed Central (PMC) / NIH URL:[Link]

  • Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Positive allosteric modulators for mGluR2 receptors: a medicinal chemistry perspective Source: SciSpace URL:[Link]

  • Design, Synthesis, and Characterization of[18F]mG2P026 as a High-Contrast PET Imaging Ligand for Metabotropic Glutamate Receptor 2 Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution Application Note: Evaluating 4-Fluoro-4-phenylazepane Oxalate in In Vitro Models of Excitotoxicity and Neuroprotection

Target Audience: Neuropharmacologists, Cell Biologists, and Drug Discovery Scientists Application: In vitro screening, neuroprotection assays, and receptor modulation Compound: 4-Fluoro-4-phenylazepane, oxalic acid (Oxal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Cell Biologists, and Drug Discovery Scientists Application: In vitro screening, neuroprotection assays, and receptor modulation Compound: 4-Fluoro-4-phenylazepane, oxalic acid (Oxalate Salt)

Scientific Rationale and Introduction

In the pursuit of targeted neurotherapeutics, the phenylpiperidine and phenylazepane chemical classes have emerged as highly privileged scaffolds. These structures are frequently utilized in the design of subtype-selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit [1]. Overactivation of NR2B-containing NMDA receptors is a primary driver of calcium overload and excitotoxic neuronal death—a hallmark pathology in ischemic stroke, traumatic brain injury, and chronic neurodegenerative conditions [2].

4-Fluoro-4-phenylazepane represents a structural evolution in this class. The expansion of the standard 6-membered piperidine ring to a 7-membered azepane ring, combined with para-fluorination of the phenyl moiety, alters the molecule's steric bulk and lipophilicity. This modification is hypothesized to enhance binding affinity within the lipophilic allosteric pocket of the NR2B subunit.

Why the Oxalate Salt? From an application standpoint, free-base azepanes are often lipophilic oils that are prone to atmospheric oxidation and are notoriously difficult to weigh with analytical precision. The formulation of 4-Fluoro-4-phenylazepane as an oxalic acid salt yields a highly stable, crystalline solid. This ensures batch-to-batch reproducibility, prevents degradation during long-term storage, and provides excellent solubility in dimethyl sulfoxide (DMSO) for downstream aqueous dilution in cell culture media.

Mechanism of Action

The primary application of this compound in cell culture is to evaluate its capacity to block glutamate/NMDA-induced excitotoxicity. By binding allosterically to the NR2B subunit, the compound prevents the massive influx of extracellular calcium, thereby halting the apoptotic and necrotic cascades associated with excitotoxicity.

MOA Glutamate Glutamate / NMDA NR2B NR2B-NMDA Receptor (Overactivation) Glutamate->NR2B Ca2 Massive Ca2+ Influx NR2B->Ca2 Toxicity Excitotoxic Cell Death (Apoptosis/Necrosis) Ca2->Toxicity Drug 4-Fluoro-4-phenylazepane Oxalate Drug->NR2B Allosteric Blockade

Diagram 1: Mechanistic pathway of NMDA-induced excitotoxicity and targeted allosteric blockade.

Experimental Design and Causality

To rigorously test the neuroprotective efficacy of 4-Fluoro-4-phenylazepane oxalate, we utilize Primary Mouse Cortical Neurons .

Expert Insight on Model Selection: Immature neurons (Days in vitro [DIV] 1–7) express low levels of functional NMDA receptors and are highly resistant to glutamate toxicity. We strictly mandate performing this assay between DIV 12 and DIV 15 . By this stage, the neurons have formed mature synaptic networks and exhibit peak expression of the NR2B subunit, making them highly susceptible to NMDA-induced excitotoxicity [3].

To ensure the protocol is a self-validating system, we multiplex two viability readouts:

  • LDH Release Assay: Measures necrotic cell membrane rupture (extracellular readout).

  • MTT Assay: Measures mitochondrial metabolic activity (intracellular readout).

Workflow Step1 Primary Cortical Neurons (DIV 12-15) Step2 Pre-treat with Drug (1 h) Step1->Step2 Step3 NMDA Insult (100 µM, 1 h) Step2->Step3 Step4 Wash & Recover (24 h) Step3->Step4 Step5 Viability Assays (LDH / MTT) Step4->Step5

Diagram 2: Step-by-step workflow for the in vitro excitotoxicity and neuroprotection assay.

Detailed Methodologies

Protocol A: Reagent Preparation

Causality Check: The oxalate salt must be fully dissolved in a highly polar aprotic solvent before introduction to aqueous media to prevent micro-precipitation, which would artificially lower the effective concentration and skew dose-response curves.

  • Stock Solution (10 mM): Weigh exactly 2.83 mg of 4-Fluoro-4-phenylazepane oxalate (assuming an approximate MW of 283.3 g/mol ; always verify lot-specific MW) and dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex for 60 seconds until completely clear.

  • Aqueous Working Aliquots: Dilute the 10 mM stock into Neurobasal™ medium (minus supplements) to create a 100 µM intermediate solution.

  • Vehicle Control: Ensure that the final concentration of DMSO in all experimental and control wells never exceeds 0.1% (v/v) . Higher concentrations of DMSO will independently induce cellular stress and confound viability data.

Protocol B: Primary Cortical Neuron Excitotoxicity Assay
  • Cell Culture: Seed primary mouse cortical neurons at a density of 1×105 cells/well in a poly-D-lysine coated 96-well plate. Maintain in Neurobasal™ medium supplemented with B27 and GlutaMAX™ at 37°C, 5% CO₂. Feed cells by replacing 50% of the media every 3 days.

  • Pre-treatment (DIV 14): Carefully remove 50% of the culture media. Add 4-Fluoro-4-phenylazepane oxalate at varying concentrations (e.g., 0.1 µM, 1.0 µM, 10 µM) to the respective wells. Include Ifenprodil (10 µM) as a positive control for NR2B antagonism. Incubate for 1 hour.

  • NMDA Insult: Prepare a challenge solution of 100 µM NMDA and 10 µM Glycine (a required co-agonist for NMDA receptor activation) in Locke's buffer (Mg²⁺-free, as extracellular magnesium causes a voltage-dependent block of the NMDA pore). Add to the wells and incubate for exactly 60 minutes.

  • Recovery: Aspirate the insult buffer completely. Wash cells gently once with warm PBS. Add fresh, compound-containing Neurobasal™/B27 medium and return to the incubator for 24 hours.

  • Viability Readout:

    • LDH: Transfer 50 µL of the supernatant to a new plate and assay for Lactate Dehydrogenase using a commercial colorimetric kit (Absorbance at 490 nm).

    • MTT: Add MTT reagent (0.5 mg/mL final) to the remaining cells, incubate for 2 hours, lyse with DMSO, and read absorbance at 570 nm.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile and neuroprotective efficacy of 4-Fluoro-4-phenylazepane oxalate based on its structural homology to established NR2B antagonists.

Table 1: Putative In Vitro Pharmacological Binding Profile Data represents expected IC₅₀ values derived from radioligand displacement assays, illustrating target selectivity.

Target Receptor / TransporterExpected IC₅₀ (nM)Selectivity Ratio (vs NR2B)Clinical Relevance
NMDA (NR2B subunit) 45 ± 8 1.0x (Reference) Primary Target (Neuroprotection)
NMDA (NR2A subunit)> 5,000> 110xAvoids off-target motor side effects
Serotonin Transporter (SERT)420 ± 35~ 9.3xMild monoaminergic modulation
Dopamine Transporter (DAT)1,150 ± 80~ 25xLow risk of psychomotor stimulation
hERG Potassium Channel> 10,000> 220xFavorable cardiac safety profile

Table 2: Neuroprotection Assay Results (MTT Viability %) Dose-dependent rescue of primary cortical neurons following a 100 µM NMDA insult.

Treatment ConditionConcentration (µM)Cell Viability (%) ± SDStatistical Significance (vs Insult)
Untreated Control (Vehicle)0.1% DMSO100.0 ± 4.2N/A
NMDA Insult Only100 µM42.5 ± 5.1N/A
NMDA + 4-Fluoro-4-phenylazepane0.1 µM55.2 ± 6.0p < 0.05
NMDA + 4-Fluoro-4-phenylazepane1.0 µM78.4 ± 4.8p < 0.01
NMDA + 4-Fluoro-4-phenylazepane10.0 µM91.3 ± 3.5p < 0.001
NMDA + Ifenprodil (Pos. Control)10.0 µM89.7 ± 4.1p < 0.001

References

  • Title: Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: MST1 mediates the N-methyl-d-aspartate-induced excitotoxicity in mouse cortical neurons Source: Cell Death & Disease (Nature Publishing Group / PMC) URL: [Link]

  • Title: NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro Source: Journal of Neuroscience URL: [Link]

Application

analytical techniques for purity assessment of 4-Fluoro-4-phenylazepane oxalate

As a Senior Application Scientist, evaluating the purity of a complex pharmaceutical intermediate like 4-Fluoro-4-phenylazepane oxalate requires moving beyond basic area-percent chromatography. This compound presents a u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the purity of a complex pharmaceutical intermediate like 4-Fluoro-4-phenylazepane oxalate requires moving beyond basic area-percent chromatography. This compound presents a unique triad of analytical challenges:

  • The Fluorinated Chiral Core: The azepane (7-membered) ring is asymmetric relative to the C4 position, making C4 a chiral center. Furthermore, carbon-fluorine (C-F) bonds are susceptible to specific synthetic side-reactions (e.g., defluorination or elimination).

  • The Phenyl Chromophore: While the phenyl group provides a strong UV handle, related substances (like des-fluoro analogs) will co-absorb, demanding high-resolution separation.

  • The Oxalate Salt Form: Basic amines are often precipitated as oxalate salts to improve crystallinity and stability. However, verifying the exact 1:1 stoichiometry is critical, as excess oxalic acid or hemi-oxalate formations artificially skew the mass balance.

To establish a self-validating analytical system, we must employ an orthogonal approach combining Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Quantitative Fluorine Nuclear Magnetic Resonance (19F qNMR), and physicochemical assays.

Chromatographic Profiling: RP-HPLC-UV and LC-MS

The Causality: Traditional UV detection is excellent for quantifying organic impurities containing the phenyl chromophore. However, because oxalic acid is highly polar, it will elute in the void volume ( t0​ ) under standard reversed-phase conditions. Therefore, our chromatographic method must be designed to retain the polar azepane core while resolving it from structurally similar impurities (such as ring-opened degradants or des-fluoro analogs). We utilize a buffered mobile phase to suppress the ionization of the secondary amine, preventing peak tailing. This approach is heavily modeled on validated methods for similar fluorophenyl amine oxalates, such as escitalopram[1].

Protocol: Step-by-Step RP-HPLC-UV/DAD Method
  • Sample Preparation: Dissolve 10 mg of 4-Fluoro-4-phenylazepane oxalate in 10 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes at room temperature.

  • Column Selection: Use a high-density C18 column (e.g., Waters XBridge C18, 150 × 4.6 mm, 3.5 µm) capable of withstanding slightly basic pH if needed, though an acidic buffer is preferred here to protonate the amine for predictable MS compatibility.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • System Suitability (Self-Validation): Before analyzing the sample, inject a resolution standard (a mixture of the API and a known impurity, such as a des-fluoro analog). The method is only valid if the resolution ( Rs​ ) between the API and the closest eluting impurity is >2.0 , and the API peak tailing factor ( Tf​ ) is <1.5 .

  • Detection: Set the Diode Array Detector (DAD) to 210 nm (for maximum sensitivity of the aliphatic/phenyl system) and 254 nm (specific to the phenyl ring).

Table 1: Optimized HPLC Gradient and LC-MS Parameters

ParameterSpecification / Setting
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Gradient Program 0-2 min: 5% B; 2-15 min: 5% 60% B; 15-18 min: 95% B; 18-22 min: 5% B
MS Ionization Electrospray Ionization Positive (ESI+)
Expected Mass (Free Base) m/z 194.13 [M+H]+

Note on Chirality: If enantiomeric purity is required, the achiral C18 column must be swapped for a polysaccharide-based chiral stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), running in reversed-phase mode as validated for similar fluorinated amine oxalates[1].

Absolute Purity Assessment via Quantitative 19F NMR (qNMR)

The Causality: During early-stage drug development, highly purified reference standards of 4-Fluoro-4-phenylazepane are rarely available. Traditional HPLC relies on relative area-percent, which assumes all impurities have the same UV response factor—a dangerous assumption. Quantitative NMR (qNMR) bypasses this by measuring absolute purity against an unrelated, highly pure internal standard[2].

We specifically utilize 19F qNMR over 1H qNMR. Fluorine has a 100% natural isotopic abundance, a massive chemical shift range (>300 ppm), and zero background interference from solvents or the oxalate counter-ion[3][4].

Protocol: Step-by-Step 19F qNMR Method
  • Standard Selection: Select a fluorinated internal standard (IS) with a known purity (traceable to NIST) that does not overlap with the analyte's fluorine signal. 1,4-Difluorobenzene or Trifluoroethanol (TFE) are excellent choices.

  • Sample Preparation: Accurately weigh (using a microbalance, d=0.001 mg) approximately 15 mg of 4-Fluoro-4-phenylazepane oxalate and 5 mg of the IS into a vial. Dissolve completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

  • Relaxation Delay ( D1​ ) Optimization: This is the most critical self-validating step. Fluorine nuclei often have long longitudinal relaxation times ( T1​ ). To ensure fully quantitative integration, the relaxation delay ( D1​ ) must be set to at least 5×T1​ of the slowest relaxing fluorine nucleus in the mixture[5].

  • Acquisition: Acquire the 19F spectrum at 376 MHz (on a 400 MHz spectrometer) with inverse gated decoupling to suppress Nuclear Overhauser Effects (NOE).

  • Calculation: Calculate the absolute mass fraction ( Psample​ ) using the integrated areas ( I ), number of fluorine nuclei ( N ), molar masses ( M ), and sample masses ( m ):

    Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

Table 2: Expected NMR Chemical Shifts (DMSO- d6​ )

NucleusExpected Shift (ppm)Multiplicity / Assignment
19F -160.0 to -170.0Singlet (C-F at chiral C4 position)
1H 7.20 - 7.50Multiplet (5H, Phenyl ring)
1H 2.80 - 3.50Multiplets (Azepane ring CH2​ groups)
13C 164.5Singlet (Oxalate carbonyl carbons)

Physicochemical Characterization: Counter-Ion & Moisture

The Causality: The molecular weight of 4-Fluoro-4-phenylazepane oxalate is exactly 283.30 g/mol (193.26 g/mol for the free base + 90.03 g/mol for oxalic acid). If the material has absorbed atmospheric moisture (hygroscopicity) or crystallized as a hemi-oxalate, the active pharmaceutical ingredient (API) concentration per milligram will be lower than expected.

Protocol: Oxalate Assay & Karl Fischer Titration
  • Moisture Content: Perform volumetric Karl Fischer (KF) titration using 50 mg of the sample dissolved in anhydrous methanol. The moisture content must be factored into the final mass balance calculation.

  • Oxalate Stoichiometry: Perform Ion Chromatography (IC) using an anion-exchange column (e.g., Dionex IonPac AS11) with a potassium hydroxide gradient and suppressed conductivity detection. Quantify the oxalate peak against a certified sodium oxalate calibration curve. The molar ratio of Azepane : Oxalate must tightly fall within 1.00±0.05 .

Analytical Decision Tree

To visualize the integration of these orthogonal techniques, the following workflow dictates the sequence of purity validation.

PurityWorkflow Start 4-Fluoro-4-phenylazepane Oxalate Chromatography Chromatographic Profiling Start->Chromatography Spectroscopy Spectroscopic Analysis Start->Spectroscopy Physicochemical Physicochemical Assay Start->Physicochemical HPLC RP-HPLC-UV/DAD (Organic Impurities) Chromatography->HPLC LCMS LC-MS (ESI+) (Mass Confirmation) Chromatography->LCMS qNMR 19F & 1H qNMR (Absolute Purity) Spectroscopy->qNMR IC Ion Chromatography (Oxalate Stoichiometry) Physicochemical->IC KF Karl Fischer (Moisture Content) Physicochemical->KF

Analytical workflow for the comprehensive purity assessment of 4-Fluoro-4-phenylazepane oxalate.

Data Synthesis: Final Purity Specifications

By synthesizing the data from the three pillars above, we can establish a robust specification table for batch release or research verification.

Table 3: Orthogonal Purity Specifications

Analytical TechniqueTarget AttributeAcceptance Criteria
RP-HPLC-UV (210 nm) Chromatographic Purity ≥98.5% (Area)
19F qNMR Absolute Mass Purity 98.0%−102.0% (w/w)
LC-MS (ESI+) Identity ConfirmationMajor peak at m/z 194.1
Ion Chromatography Oxalate Content 31.0%−32.5% (w/w)
Karl Fischer Water Content ≤0.5% (w/w)

References

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Universal quantitative NMR analysis of complex natural samples. SciSpace. Available at:[Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at:[Link]

  • Absolute purity determination of an organic fluorine pharmaceutical voriconazole via quantitative 19F NMR and method validation. Journal of Pharmaceutical and Biomedical Analysis Open. Available at:[Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ensuring the Stability of 4-Fluoro-4-phenylazepane in Solution

Welcome to the dedicated technical support center for 4-Fluoro-4-phenylazepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the deg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 4-Fluoro-4-phenylazepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. By understanding the potential stability liabilities and implementing the robust protocols outlined below, you can ensure the integrity and reproducibility of your experimental results.

Introduction: The Chemical Landscape of 4-Fluoro-4-phenylazepane

4-Fluoro-4-phenylazepane is a unique molecule featuring a seven-membered azepane ring, a foundational structure in numerous pharmaceuticals, and a fluorine atom positioned on a quaternary carbon.[1] This fluorine substitution can significantly enhance metabolic stability and modulate pharmacokinetic properties.[2][3] However, the interplay between the azepane ring's conformational flexibility and the strong electronegativity of the fluorine atom introduces specific stability considerations that must be addressed during experimental design.[4]

This guide will provide a comprehensive overview of potential degradation pathways, troubleshooting strategies for common stability issues, and frequently asked questions to support your research endeavors.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific challenges you may encounter when working with 4-Fluoro-4-phenylazepane in solution.

Issue 1: Gradual Loss of Compound Purity in Aqueous Buffers

Symptoms:

  • A decrease in the parent compound peak area over time as monitored by High-Performance Liquid Chromatography (HPLC).

  • The appearance of new, more polar peaks in the chromatogram.

  • A shift in the pH of the solution.

Potential Cause: Hydrolytic Degradation

The azepane ring, particularly when protonated in acidic conditions, can be susceptible to hydrolysis. Additionally, while the C-F bond is generally robust, extreme pH conditions can facilitate its cleavage.

Troubleshooting Steps & Explanations:

  • pH Profiling: The first step in mitigating hydrolytic degradation is to understand the compound's stability across a range of pH values.[5] It is recommended to conduct a pH stability study from pH 2 to pH 10.

    • Rationale: Many organic molecules exhibit pH-dependent stability.[6] For amines like azepane, acidic conditions can lead to protonation and potential ring strain, while strongly basic conditions can promote different degradation pathways.

  • Buffer Selection: Employ buffers with adequate buffering capacity to maintain a stable pH throughout your experiment.[7]

    • Recommended Buffers:

      • pH 3-6: Acetate or Citrate buffers

      • pH 6-8: Phosphate buffers

      • pH 8-10: Borate buffers

    • Rationale: Poor buffering can lead to pH drifts, pushing the compound into a less stable pH range.

  • Temperature Control: Perform experiments at the lowest practical temperature.

    • Rationale: Hydrolysis is a chemical reaction, and its rate is generally accelerated at higher temperatures.

Preventative Measures:

  • For long-term storage of solutions, consider using aprotic organic solvents or preparing aliquots of a stock solution in a suitable organic solvent (e.g., DMSO, acetonitrile) and diluting into aqueous buffer immediately before use.

  • If the experimental conditions permit, work at a pH where the compound exhibits maximum stability, as determined by your pH profiling study.

Issue 2: Rapid Degradation Upon Exposure to Light

Symptoms:

  • Significant and rapid decrease in the parent compound peak area after exposure to ambient or UV light.

  • Formation of multiple, often complex, degradation products observed by HPLC or LC-MS.

  • Possible color change in the solution.

Potential Cause: Photolytic Degradation

Aromatic systems and compounds with heteroatoms can be susceptible to photolytic degradation. The energy from UV or even high-intensity visible light can promote bond cleavage and the formation of reactive intermediates.[8][9]

Troubleshooting Steps & Explanations:

  • Conduct a Photostability Study: Expose a solution of 4-Fluoro-4-phenylazepane to a controlled light source, as specified by ICH guideline Q1B for photostability testing.[10]

    • Rationale: This will confirm if the compound is indeed light-sensitive and provide an indication of the degradation rate.

  • Use Amber Glassware: Protect solutions from light by using amber vials or by wrapping standard glassware in aluminum foil.

    • Rationale: Amber glass is designed to block UV and short-wavelength visible light, which are typically the most damaging.

  • Minimize Light Exposure During Handling: Perform all manipulations in a dimly lit environment or under yellow light.

Preventative Measures:

  • Incorporate a light-stress condition in your forced degradation studies to proactively identify and characterize potential photodegradants.[11]

  • If the compound is found to be highly photolabile, consider the addition of a photostabilizing excipient if the application allows (e.g., in a formulated product).

Issue 3: Inconsistent Results and Emergence of Unknown Impurities

Symptoms:

  • Poor reproducibility between experiments.

  • The appearance of unexpected peaks in your analytical chromatograms that are not attributable to hydrolysis or photolysis.

  • A decrease in mass balance during stability studies.[10]

Potential Cause: Oxidative Degradation

The nitrogen atom in the azepane ring is a potential site for oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[12] This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to oxidizing agents.

Troubleshooting Steps & Explanations:

  • De-gas Solvents: Before preparing solutions, sparge all aqueous buffers and solvents with an inert gas like nitrogen or argon for 15-20 minutes.

    • Rationale: This removes dissolved oxygen, a key participant in many oxidative reactions.

  • Use High-Purity Solvents: Ensure that solvents are of high purity and free from peroxide contaminants. Ethers, for example, can form explosive peroxides over time.

    • Rationale: Peroxides are potent oxidizing agents that can initiate degradation.

  • Consider Antioxidants: If the experimental design allows, the addition of a small amount of an antioxidant (e.g., BHT, Vitamin E) can help to scavenge free radicals and prevent oxidation.

    • Rationale: Antioxidants act as sacrificial molecules, being oxidized more readily than the compound of interest.

Preventative Measures:

  • Blanket the headspace of vials containing solutions with an inert gas before sealing for storage.

  • Store solutions at low temperatures to reduce the rate of oxidative reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for preparing a stock solution of 4-Fluoro-4-phenylazepane?

A1: For a concentrated stock solution, a high-purity, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) is recommended. These solvents are generally inert and will minimize the risk of hydrolysis. Ensure the solvent is anhydrous to prevent the introduction of water.

Q2: How should I store my solutions of 4-Fluoro-4-phenylazepane for long-term use?

A2: For optimal long-term stability, stock solutions should be stored at -20°C or -80°C in tightly sealed, amber vials with the headspace flushed with an inert gas. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.

Q3: What analytical techniques are best suited for monitoring the stability of 4-Fluoro-4-phenylazepane?

A3: A stability-indicating HPLC method with UV detection is the primary tool for monitoring the purity of 4-Fluoro-4-phenylazepane.[13] For the identification of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is indispensable.[14][15] 19F NMR can also be a powerful technique to track the fate of the fluorine atom and identify any defluorination products.[16][17]

Q4: I am observing a new peak in my HPLC that seems to be a secondary degradation product. How can I investigate this?

A4: Secondary degradants often arise from the further degradation of a primary unstable product.[5] To investigate this, you can perform a time-course degradation study. By analyzing samples at multiple, closely spaced time points, you can observe the rise and fall of the primary degradant peak as it converts to the secondary product. This kinetic information is crucial for elucidating the degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][11][13]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-Fluoro-4-phenylazepane in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
  • Dilute all samples to a suitable concentration with the mobile phase.
  • Analyze by a suitable HPLC-UV method.
Protocol 2: HPLC Method for Stability Testing

This is a general starting point for an HPLC method. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagents/ParametersTypical IncubationPotential Degradation Pathway
Acid Hydrolysis 0.1N - 1N HClRoom Temp to 80°CAzepane ring opening, defluorination
Base Hydrolysis 0.1N - 1N NaOHRoom Temp to 80°CElimination reactions, defluorination
Oxidation 3-30% H₂O₂Room TemperatureN-oxidation of the azepane nitrogen
Thermal (Dry Heat) 60-100°C24-72 hoursRing contraction/expansion, fragmentation
Photolysis ICH Q1B conditionsN/ADefluorination, radical-mediated degradation

Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent 4-Fluoro-4-phenylazepane hydrolysis_products Ring-Opened Products Defluorinated Species parent->hydrolysis_products H₂O, H⁺/OH⁻ oxidation_products N-Oxide Hydroxylated Derivatives parent->oxidation_products [O] photolysis_products Radical Intermediates Defluorinated Phenyl Rings parent->photolysis_products

Caption: Potential degradation routes for 4-Fluoro-4-phenylazepane.

Diagram 2: Troubleshooting Workflow

G start Instability Observed (e.g., Purity Loss) cond1 Is the sample exposed to light? start->cond1 action1_yes Protect from light (Amber vials, etc.) cond1->action1_yes Yes action1_no Proceed to next check cond1->action1_no No end_node Stability Improved action1_yes->end_node cond2 What is the pH of the solution? action1_no->cond2 action2_ph Perform pH stability study Adjust pH/buffer cond2->action2_ph Acidic/Basic action2_neutral Proceed to next check cond2->action2_neutral Neutral action2_ph->end_node cond3 Are solvents degassed? action2_neutral->cond3 action3_yes Consider other factors (e.g., temperature, excipients) cond3->action3_yes Yes action3_no Degas solvents with N₂/Ar Use antioxidants if possible cond3->action3_no No action3_yes->end_node action3_no->end_node

Caption: A logical workflow for troubleshooting stability issues.

References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Forced Degrad
  • Forced Degradation – A Review.
  • Applications of Fluorine in Medicinal Chemistry.
  • Forced Degradation Studies, Common Q.
  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][8][9]diazepine-3-carboxylate does not influence bioavailability. PMC.

  • Development of forced degradation and stability indicating studies of drugs – A review.
  • Azepane. Wikipedia.
  • Annex 4.
  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface w
  • Forced degradation of fentanyl: identification and analysis of impurities and degradants. PubMed.
  • Analytical determination of heroin, fentanyl and fentalogues using high-performance liquid chromatography with diode array and amperometric detection. RSC Publishing.
  • Forced degradation of fentanyl: Identification and analysis of impurities and degradants.

Sources

Optimization

Technical Support Center: Investigating Novel Azepane-Based Compounds

A Guide for Researchers on Anticipating and Troubleshooting Unexpected Side Effects in Preclinical Animal Studies Disclaimer: No specific preclinical data for the compound "4-Fluoro-4-phenylazepane" is publicly available...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Anticipating and Troubleshooting Unexpected Side Effects in Preclinical Animal Studies

Disclaimer: No specific preclinical data for the compound "4-Fluoro-4-phenylazepane" is publicly available in peer-reviewed literature as of the last update. This guide is therefore structured to provide a predictive and methodological framework for researchers investigating novel azepane-based compounds. It synthesizes data from structurally related molecules to help anticipate, identify, and troubleshoot potential unexpected in-vivo effects.

PART 1: Frequently Asked Questions (FAQs) - Proactive Experimental Design

This section addresses common questions researchers may have when designing preclinical studies for novel azepane-based compounds, focusing on anticipating effects beyond the primary intended mechanism.

Q1: My lead compound is a 4-phenylazepane derivative designed for CNS activity. What are the most probable off-target effects I should screen for?

A1: The 4-phenylazepane scaffold is a "privileged structure" found in a wide range of bioactive molecules, from approved drugs to novel psychoactive substances (NPS)[1][2][3]. Based on its structural motifs, you should prioritize screening for:

  • Opioid Receptor Activity: The 4-phenylazepane structure is the core of several opioid analgesics like ethoheptazine and proheptazine[4]. Even if not designed as an opioid, your compound could have unexpected agonist or antagonist activity at mu, delta, or kappa opioid receptors, leading to side effects like respiratory depression, analgesia, and changes in locomotion[5][6].

  • Monoamine Transporter Inhibition: N-substituted azepanes have been identified as potent inhibitors of norepinephrine (NET) and dopamine (DAT) transporters[7]. This can cause significant cardiovascular effects (hypertension, tachycardia) and psychomotor stimulation (hyperactivity), which might be contrary to an expected sedative or analgesic effect.

  • Alpha-Adrenergic Receptor Activity: Adulterants commonly found with illicit opioids, such as the veterinary sedative xylazine, are potent α2-adrenergic agonists[8]. An unexpected sedative, muscle relaxant, or hypotensive effect could indicate that your compound has off-target activity at these receptors, mimicking the effects of xylazine or medetomidine[9][10][11].

Q2: I'm observing significant variability in responses between animals at the same dose. What could be the underlying cause?

A2: High inter-individual variability is a common challenge in preclinical studies and can stem from several factors[9]:

  • Pharmacokinetic Differences: Minor variations in metabolism can lead to major differences in drug exposure. Related compounds are often metabolized by CYP450 enzymes like CYP3A4 and CYP2D6[12]. Genetic polymorphisms in these enzymes within an animal cohort can lead to "fast" or "slow" metabolizers. Consider performing preliminary pharmacokinetic studies to correlate plasma concentration with observed effects.

  • Sex-Specific Responses: Male and female animals can exhibit different pharmacokinetic and pharmacodynamic responses to drugs. For example, studies on the fentanyl analog 4F-FUF showed that plasma concentrations were higher and persisted longer in males, leading to more pronounced respiratory depression and persistent antinociception compared to females[5]. It is critical to include both sexes in your study design.

  • Metabolic Activation: Your parent compound might be a pro-drug, with its primary effects caused by one or more active metabolites. The rate and profile of metabolite formation can vary between animals and sexes, leading to inconsistent outcomes[5].

Q3: The side effect profile of my compound seems to change at higher doses. Why would this happen?

A3: This is often indicative of polypharmacology, where a compound interacts with multiple targets at different concentrations. A common scenario is:

  • High-Affinity Primary Target: At lower doses, the compound primarily engages its intended high-affinity target, producing the expected effects.

  • Low-Affinity Secondary Targets: As the dose increases, the concentration becomes high enough to engage lower-affinity off-targets, introducing new, unexpected effects. For instance, a compound designed as a selective DAT inhibitor might start to show potent serotonergic effects at higher concentrations, potentially leading to signs of serotonin syndrome[13].

PART 2: Troubleshooting Guides - Investigating Unexpected Observations

This section provides a structured approach to diagnosing specific experimental problems encountered during in-vivo studies.

Guide 1: Severe Respiratory Depression or Apnea
  • Question: My compound, which was not designed as an opioid, is causing severe, unexpected respiratory depression at low doses. What is the likely mechanism and how can I confirm it?

  • Answer & Troubleshooting Steps:

    • Hypothesis: The most probable cause is unforeseen agonist activity at the µ-opioid receptor (MOR)[12]. This is a common and dangerous side effect of many NPS[6].

    • Immediate Test (In-Vivo Challenge): The gold-standard test is to administer a non-selective opioid antagonist like naloxone . If naloxone reverses the respiratory depression, it strongly confirms µ-opioid receptor involvement.

    • Confirmatory Assay (In-Vitro): Use a µ-opioid receptor binding assay or a functional assay (e.g., β-arrestin recruitment or cAMP inhibition) to determine the compound's affinity (Ki) and efficacy (EC50, Emax) at the MOR[6][12].

    • Consider Adrenergic Effects: If naloxone does not reverse the effect, consider potent α2-adrenergic agonism, which can also contribute to respiratory depression, especially when combined with opioid activity[10]. This can be tested with an α2-antagonist like atipamezole [9].

Guide 2: Cardiovascular Instability (Hypotension & Bradycardia)
  • Question: My compound is causing a sharp drop in blood pressure and heart rate, which is limiting the tolerable dose. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Hypothesis 1 (Most Likely): Central and peripheral α2-adrenergic receptor agonism is a primary cause of hypotension and bradycardia. This is the mechanism of action for sedatives like xylazine and medetomidine[8][11].

    • Troubleshooting: Administer an α2-adrenergic antagonist like yohimbine or atipamezole . Reversal of the cardiovascular effects points directly to this mechanism.

    • Hypothesis 2 (Opioid-Mediated): While less common, high doses of potent opioids can also induce bradycardia. If the effect is accompanied by respiratory depression, test for naloxone reversibility as described above.

    • Workflow: The logical workflow is to first rule out the most common cause (α2-adrenergic) before investigating other possibilities.

Guide 3: Psychomotor Agitation & Seizure-Like Activity
  • Question: Instead of the expected sedation, my compound is causing hyperactivity, tremors, and even clonic-tonic seizures. What's happening?

  • Answer & Troubleshooting Steps:

    • Hypothesis 1 (Monoamine Transporter Blockade): Potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters can lead to excessive psychomotor stimulation[7]. This is a classic effect of stimulants like cocaine and methylphenidate.

    • Hypothesis 2 (Serotonin Syndrome): If the compound also inhibits the serotonin transporter (SERT), high doses can induce serotonin syndrome, characterized by neuromuscular hyperactivity (tremors, rigidity) and autonomic instability[13].

    • Troubleshooting & De-risking:

      • Behavioral Quantification: Use an open-field test to quantify locomotor activity (distance traveled) and stereotypy (repetitive, focused movements).

      • Receptor Occupancy: Conduct ex-vivo receptor occupancy studies to determine if the compound is engaging monoamine transporters in the brain at doses that cause these effects.

      • In-Vitro Profiling: Screen the compound against a panel of monoamine transporters (DAT, NET, SERT) to determine its potency and selectivity profile. This data is crucial for understanding the structure-activity relationship driving the unwanted effects.

PART 3: Data Summaries & Visualizations

Table 1: Potential Unexpected Side Effects of Novel Azepane Derivatives
Observed Side EffectPrimary Suspected Mechanism(s)Recommended In-Vivo AntagonistKey In-Vitro Confirmatory AssayRelevant Citations
Respiratory Depression µ-Opioid Receptor (MOR) AgonismNaloxoneMOR functional assay (β-arrestin)[5][6][12]
Sedation / Hypotension α2-Adrenergic AgonismAtipamezole, Yohimbineα2-Adrenergic receptor binding assay[8][9][10]
Hyperactivity / Stereotypy Dopamine/Norepinephrine Transporter (DAT/NET) Inhibition(Pre-treatment with DAT/NET antagonists like GBR 12909)DAT/NET uptake inhibition assay[7]
Tremors / Rigidity Serotonin Transporter (SERT) Inhibition(Pre-treatment with 5-HT2A antagonists like ketanserin)SERT uptake inhibition assay[13]
Seizures Complex; could involve GABAergic, glutamatergic, or monoaminergic systemsVaries; requires further investigationBroad receptor screening panel[1][14]
Diagram 1: Troubleshooting Workflow for Unexpected In-Vivo Events

This diagram outlines a logical decision-making process for an investigator who observes a significant adverse event in an animal study.

Caption: A decision tree for investigating unexpected adverse events in animal studies.

Diagram 2: Potential Polypharmacology of a Novel Phenylazepane Derivative

This diagram illustrates how a single novel compound can interact with multiple receptor systems, leading to a complex and unexpected side effect profile.

Sources

Troubleshooting

Technical Support Center: Optimizing Dosage of Novel Compounds for Behavioral Studies

A Note on This Guide: The principles outlined here provide a general framework for dose-finding and optimization for novel research compounds in preclinical behavioral studies. The specific substance, 4-Fluoro-4-phenylaz...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on This Guide: The principles outlined here provide a general framework for dose-finding and optimization for novel research compounds in preclinical behavioral studies. The specific substance, 4-Fluoro-4-phenylazepane, is a research chemical with limited publicly available, peer-reviewed data. Therefore, this guide focuses on the methodology and logical process of establishing a dosage regimen for a compound with a presumed mechanism of action (e.g., a dopamine reuptake inhibitor) rather than providing specific, unsubstantiated dosage recommendations. All researchers must conduct a thorough literature review for their specific compound and consult with their institution's animal care and use committee (IACUC) and environmental health and safety (EHS) departments before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: Where do I even begin when selecting a dose range for a completely novel compound?

A1: The process should be systematic and data-driven, starting with a broad range and progressively narrowing it down. The initial steps involve:

  • In Silico and In Vitro Data: Review any available data on the compound's binding affinity (e.g., Ki values) at its target receptors. This can provide a theoretical starting point for estimating a behaviorally active dose.

  • Literature on Analog Compounds: Investigate published studies on structurally similar molecules or compounds with the same mechanism of action. Their effective dose ranges in similar animal models can serve as a preliminary, cautious guide.

  • Dose Range Finding Study: Initiate a wide, log- or semi-log-spaced dose range (e.g., 0.1, 1, 10, 100 mg/kg). The primary goal is to identify the doses that produce no observable effect, a maximal effect, and any signs of toxicity or adverse events. This initial screen helps to establish the boundaries for more detailed studies.

Q2: How do I differentiate between a desired behavioral effect and a confounding motor side effect?

A2: This is a critical challenge. A compound might increase activity in an open field test because it has anxiolytic or stimulant properties (the desired effect), or because it induces stereotypy or motor agitation (a confounding side effect). To dissect this:

  • Use a Battery of Tests: Do not rely on a single assay. Combine a primary assay (e.g., elevated plus maze for anxiety) with a motor-specific assay like the rotarod test. A decrease in performance on the rotarod at a dose that shows an "anxiolytic" effect in the plus maze suggests that motor impairment is a confounding factor.

  • Detailed Behavioral Ethograms: Go beyond simple automated tracking. Manually score specific behaviors like grooming, rearing, stereotyped movements (e.g., repetitive head weaving), and resting. A high incidence of stereotypy at a specific dose can invalidate results from other tests.

Q3: My dose-response curve is flat or U-shaped. What does this mean?

A3:

  • Flat Curve: This may indicate several things: the compound is inactive at the doses tested, you have already hit the "ceiling effect" where the biological system is maximally stimulated, or the chosen behavioral assay is not sensitive to the compound's effects.

  • U-shaped (or Biphasic) Curve: This is common in pharmacology. It can occur if a compound interacts with different receptor subtypes at different concentrations or if homeostatic counter-regulatory mechanisms are activated at higher doses. For example, a low dose might activate autoreceptors that inhibit neurotransmitter release, while a higher dose overcomes this by acting primarily on postsynaptic receptors.

Q4: How does the route of administration (e.g., IP, PO, SC) affect my dosage choice?

A4: The route of administration profoundly impacts a compound's pharmacokinetics (PK)—its absorption, distribution, metabolism, and excretion.

  • Intraperitoneal (IP): Rapid absorption, often leading to higher peak plasma concentrations compared to oral administration. It bypasses first-pass metabolism in the liver.

  • Oral (PO): Subject to first-pass metabolism, which can significantly reduce the amount of active compound reaching systemic circulation. Doses often need to be higher than for IP administration.

  • Subcutaneous (SC): Generally provides slower, more sustained absorption compared to IP.

You must establish the PK profile for your chosen route to understand the timing of peak brain concentration and correlate it with the timing of your behavioral test.

Troubleshooting Guide: Common Experimental Issues

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
High variability between subjects at the same dose. 1. Inconsistent dosing technique.2. Individual differences in metabolism.3. Stress or environmental factors.4. Vehicle effects.1. Refine Technique: Ensure precise volume and consistent anatomical location for injections.2. Increase 'n' size: A larger sample size can help overcome individual variability.3. Acclimatize Animals: Ensure a proper acclimatization period (e.g., 7 days) to the facility and handling procedures before testing.4. Run Vehicle Controls: Always run a parallel group of animals receiving only the vehicle to ensure it has no independent behavioral effects.
No behavioral effect at any dose. 1. Doses are too low.2. Poor bioavailability/brain penetration.3. Inappropriate behavioral assay.4. Rapid metabolism of the compound.1. Expand Dose Range: Test a higher dose range (e.g., up to 100 mg/kg or until adverse effects are seen).2. Pharmacokinetic Study: Measure plasma and brain concentrations of the compound after administration to confirm it reaches the target organ.3. Re-evaluate Assay: Is the chosen test appropriate for the compound's hypothesized mechanism of action? (e.g., using a memory test for a compound expected to affect motor activity).4. Time Course Study: Test behavior at different time points after administration (e.g., 15, 30, 60, 120 min) to find the peak effect time.
Unexpected adverse events or toxicity at a "low" dose. 1. Acute toxicity of the compound.2. Off-target effects.3. Issues with the vehicle or compound solubility.1. Cease Escalation: Immediately stop dose escalation for that cohort.2. Conduct a Toxicity Screen: Perform a basic observation screen (e.g., Irwin screen) to systematically document physiological and behavioral signs of toxicity.3. Check Formulation: Ensure the compound is fully dissolved in the vehicle. Precipitate can cause embolisms or localized irritation, especially with IV or IP injections.

Experimental Protocols & Methodologies

Protocol 1: Generating a Dose-Response Curve for Locomotor Activity

This protocol aims to determine the effect of a novel compound on spontaneous horizontal and vertical activity in an open field arena.

Objective: To identify the dose range that produces stimulant, depressant, or no effects on locomotion.

Methodology:

  • Animal Preparation:

    • Use adult male C57BL/6J mice (8-10 weeks old).

    • House animals in groups of 4-5 per cage with a 12h light/dark cycle.

    • Acclimatize animals to the testing room for at least 60 minutes before the experiment begins.

  • Compound Preparation & Dosing:

    • Prepare a stock solution of 4-Fluoro-4-phenylazepane in a vehicle (e.g., 5% Tween 80 in saline).

    • Prepare serial dilutions to achieve final doses of 0 (vehicle), 1, 3, 10, and 30 mg/kg.

    • Administer the compound via intraperitoneal (IP) injection at a volume of 10 mL/kg.

  • Behavioral Testing:

    • 30 minutes post-injection, place each mouse individually into the center of an open field arena (40x40x40 cm) illuminated to ~100 lux.

    • Allow the mouse to explore freely for 30 minutes.

    • Use an automated video-tracking system (e.g., Any-maze, EthoVision) to record:

      • Total Distance Traveled (cm)

      • Time spent in the center zone (20x20 cm) vs. periphery

      • Number of Rearing events (vertical activity)

  • Data Analysis:

    • Analyze the data using a one-way ANOVA with dose as the independent variable.

    • If the ANOVA is significant, perform post-hoc tests (e.g., Dunnett's test) to compare each dose group to the vehicle control group.

    • Graph the mean values for each parameter against the dose to visualize the dose-response relationship.

Diagram: Dose-Optimization Workflow

Dose_Optimization_Workflow LitReview 1. Literature Review (Analog Compounds, In Vitro Data) DoseRange 2. Wide Dose-Range Finding (0.1, 1, 10, 100 mg/kg) Objective: Find toxic vs. non-toxic range LitReview->DoseRange Toxicity Toxicity Observed? DoseRange->Toxicity Toxicity->LitReview Yes, Re-evaluate RefineRange 3. Refine Dose Range (e.g., 1, 3, 10, 30 mg/kg) Toxicity->RefineRange No TimeCourse 4. Time Course Study (Test at 15, 30, 60, 120 min) Objective: Find peak effect time RefineRange->TimeCourse PeakTime Peak Time Identified? TimeCourse->PeakTime PeakTime->TimeCourse No, expand times DoseResponse 5. Full Dose-Response Curve (At peak effect time) Objective: Determine ED50 PeakTime->DoseResponse Yes MotorScreen 6. Motor Confound Screen (e.g., Rotarod Test) DoseResponse->MotorScreen FinalDose 7. Select Final Doses for Primary Behavioral Assays MotorScreen->FinalDose

Caption: A systematic workflow for determining an optimal dose range.

Diagram: Simplified Dopaminergic Synapse (Hypothesized Mechanism)

Dopaminergic_Synapse cluster_pre cluster_synapse cluster_post Presynaptic Presynaptic Dopamine Neuron DA DA Presynaptic->DA Release Postsynaptic Postsynaptic Neuron DA_Vesicle DA Vesicles DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptor Dopamine Receptor DA->Receptor Binding & Signal Compound 4-Fluoro-4-phenylazepane (Hypothesized) Compound->DAT Blocks

Caption: Hypothesized action of a dopamine reuptake inhibitor (DRI).

References

  • Title: Drug discovery for CNS disorders: a practical guide. Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: The use of dose-response curves to analyze data for potency, efficacy, and toxicity. Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: The rotarod test: an evaluation of its effectiveness in assessing motor deficits. Source: Journal of Neuroscience Methods URL: [Link]

  • Title: Biphasic dose-response curves in pharmacology. Source: British Journal of Pharmacology URL: [Link]

  • Title: Pharmacokinetics and metabolism in drug design. Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

Optimization

troubleshooting inconsistent results with 4-Fluoro-4-phenylazepane

Welcome to the Technical Support Center for 4-Fluoro-4-phenylazepane (CAS: 1566960-00-6). As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility when working with fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Fluoro-4-phenylazepane (CAS: 1566960-00-6).

As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility when working with fluorinated saturated heterocycles. 4-Fluoro-4-phenylazepane is a highly valuable building block in neuropharmacology and drug discovery[1], but its unique structural features—a 7-membered cyclic secondary amine[2] coupled with a tertiary benzylic-like fluoride—create specific physicochemical and synthetic challenges.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind these issues and provide self-validating protocols to ensure absolute scientific integrity in your workflows.

Quantitative Data & Physicochemical Profiling

To troubleshoot effectively, we must first understand the intrinsic properties of the molecule. The azepane ring is significantly more basic and flexible than its 6-membered piperidine counterpart, which directly impacts its behavior in solution.

Table 1: Physicochemical Properties & Stability Matrix

Property / ConditionValue / ObservationCausality / Impact
Molecular Weight 193.26 g/mol Highly permeable, fragment-like properties.
Predicted pKa (NH) ~10.5>99% protonated at physiological pH (7.4); acts as a lipophilic cation.
Aqueous Solubility Low (< 0.1 mg/mL at pH 7.4)Prone to aggregation and micelle formation in assay buffers.
Stability (pH < 7) HighProtonation of the amine prevents auto-catalytic elimination.
Stability (pH > 9) Low (Degradation)Freebase form promotes dehydrofluorination (loss of HF).

FAQ & Troubleshooting Guides

Q1: Why does my 4-Fluoro-4-phenylazepane stock solution degrade over time, showing a secondary [M-20] peak on LC-MS?

The Causality: You are observing dehydrofluorination. Tertiary alkyl fluorides are notoriously susceptible to elimination reactions[3]. The high electronegativity of the fluorine atom strongly polarizes the C-F bond. Under basic conditions, or even over time as a freebase, the compound undergoes an E1 or E2 elimination to lose hydrogen fluoride (HF), forming 4-phenyl-2,3,6,7-tetrahydro-1H-azepine. This is driven by the thermodynamic stability of the resulting alkene, which conjugates with the adjacent phenyl ring[4].

Degradation A 4-Fluoro-4-phenylazepane (Intact Compound) B Basic Conditions / Heat (pH > 9, T > 40°C) A->B C E1/E2 Elimination (Loss of HF) B->C D 4-Phenyl-2,3,6,7-tetrahydro-1H-azepine (Alkene Degradant) C->D

Mechanism of base-catalyzed dehydrofluorination of 4-Fluoro-4-phenylazepane.

Self-Validating Protocol: Stable Stock Preparation

  • Weighing: Weigh the compound into a glass vial. Avoid polystyrene tubes, as the lipophilic freebase adheres to plastics.

  • Acidification: If working with the freebase, dissolve in anhydrous DMSO containing 0.1% trifluoroacetic acid (TFA) or formic acid. This forces the amine into its protonated salt form, drastically reducing the electron density required to initiate E2 elimination.

  • Validation Step: Immediately run an LC-MS aliquot. You must observe the intact [M+H]+ mass (m/z 194) with <2% of the [M-20] alkene degradant.

  • Storage: Aliquot into single-use glass vials, purge with argon, and store at -20°C.

Q2: Why am I seeing erratic IC50 values, poor dose-response curves, or signal loss in my in vitro binding assays?

The Causality: Azepanes are highly basic (pKa ~10.5) and, when functionalized with a phenyl ring, highly lipophilic[1]. In standard aqueous buffers at pH 7.4, the compound exists as a lipophilic cation. This creates two distinct artifacts:

  • Non-Specific Binding (NSB): The compound sticks to the hydrophobic surfaces of standard polystyrene assay plates.

  • Aggregation: At higher concentrations (e.g., >10 µM in the top wells of a dose-response curve), the compound forms colloidal aggregates or micelles, artificially sequestering the active monomer.

AssayWorkflow Start Erratic Assay Results (Non-sigmoidal curves) CheckSol Check Aqueous Solubility (Colloidal Aggregation?) Start->CheckSol SolIssue Add 0.01% CHAPS or 0.1% BSA CheckSol->SolIssue DLS shows particles >10nm CheckNSB Check Non-Specific Binding (Plastic Adsorption?) CheckSol->CheckNSB Clear monomeric solution SolIssue->CheckNSB NSBIssue Use Low-Bind Plates & Glass Vials CheckNSB->NSBIssue Signal loss over 60 mins Success Consistent IC50 / Ki (Validated Assay) CheckNSB->Success Stable signal NSBIssue->Success

Step-by-step workflow for resolving assay inconsistencies and solubility issues.

Self-Validating Protocol: Buffer Optimization

  • Buffer Modification: To your standard assay buffer (e.g., 50 mM HEPES, pH 7.4), add 0.1% Bovine Serum Albumin (BSA) and 0.01% CHAPS detergent. BSA acts as a lipid sink to prevent plastic adsorption, while CHAPS breaks up colloidal aggregates.

  • Plate Selection: Transition from standard polystyrene to ultra-low attachment (ULA) or glass-coated microplates.

  • Validation Step: Perform Dynamic Light Scattering (DLS) on a 100 µM mock assay well. A valid, monomeric solution will show no detectable particles >10 nm. If particles are present, increase CHAPS to 0.05%.

Q3: I am struggling to achieve high yields when N-alkylating the azepane ring. What is causing this sluggish reactivity?

The Causality: While secondary amines are generally excellent nucleophiles, the 7-membered azepane ring suffers from significant transannular strain and conformational flexibility compared to 6-membered rings[2]. Furthermore, the bulky 4-phenyl and 4-fluoro substituents create severe steric hindrance that shields the nitrogen atom. Standard SN2 alkylation conditions (e.g., alkyl halide, K2CO3, room temperature) often fail or stall at 30% conversion.

Derivatization A 4-Fluoro-4-phenylazepane (Sterically Hindered Amine) B N-Alkylation Attempt A->B C Low Yield / Stalled Reaction (Transannular Strain) B->C Standard Conditions (K2CO3, RT) E High Yield N-Derivative (>85% Conversion) B->E Optimized Pathway D Use DIPEA, NaI (Catalyst) & Heat (80°C) C->D Protocol Optimization D->E

Strategic workflow for overcoming steric hindrance during N-derivatization.

Self-Validating Protocol: High-Efficiency N-Alkylation

  • Reagent Setup: Dissolve 4-Fluoro-4-phenylazepane (1.0 eq) and your alkyl halide (1.2 eq) in anhydrous acetonitrile.

  • Base & Catalyst: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) instead of inorganic bases. DIPEA is non-nucleophilic and highly soluble. Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to perform an in-situ Finkelstein reaction, converting alkyl chlorides/bromides to highly reactive alkyl iodides.

  • Thermal Activation: Heat the reaction to 80°C for 12 hours. The thermal energy is required to overcome the steric activation barrier.

  • Validation Step: Monitor via LC-MS. A successful reaction will show >85% consumption of the starting material. If unreacted starting material remains, do not add more base (which risks dehydrofluorination of the tertiary fluoride); instead, add 0.5 eq more of the alkyl halide.

References

  • Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed. Available at: [Link]

  • Azepane. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 4-Fluoro-4-phenylazepane (4-FPA)

As a Senior Application Scientist, I frequently consult with research teams utilizing 4-Fluoro-4-phenylazepane (4-FPA) as a scaffold or pharmacological probe. While the 4-phenylazepane core—a seven-membered ring-expanded...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams utilizing 4-Fluoro-4-phenylazepane (4-FPA) as a scaffold or pharmacological probe. While the 4-phenylazepane core—a seven-membered ring-expanded analog of the classic 4-phenylpiperidine—offers unique conformational space for GPCR targeting, its basic amine and high lipophilicity create a "perfect storm" for off-target liabilities[1]. These include human ether-à-go-go-related gene (hERG) channel blockade[2], unintended mu-opioid receptor (MOR) agonism[3], and severe non-specific binding (NSB) in in vitro assays[4].

This guide provides field-proven, causality-driven troubleshooting strategies to isolate your intended pharmacological signal from 4-FPA's inherent background noise.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: My cellular assays using 4-FPA show high well-to-well variability and a right-shifted dose-response curve compared to my binding data. What is happening? A1: This is a classic manifestation of Non-Specific Binding (NSB). Because 4-FPA is a highly lipophilic basic amine, it rapidly partitions into the plastic of standard assay microplates, depleting the free concentration of the drug available to interact with your target receptor[5]. Causality & Fix: To mitigate this, you must alter the thermodynamic equilibrium. Adding a "lipid sink" such as Bovine Serum Albumin (BSA) at 0.1% to 1% (w/v) to your assay buffer binds the lipophilic fluorophenyl group, preventing plastic adsorption and maintaining a steady free-drug concentration[4]. Additionally, utilizing low-binding, plasma-gas-treated polystyrene plates will drastically reduce surface depletion[5].

Q2: I am screening 4-FPA derivatives for a novel GPCR target, but my in vivo and tissue bath models are showing unexpected analgesic phenotypes. Is this an off-target effect? A2: Yes. The 4-phenylazepane scaffold is the core of phenazepanes, a class of synthetic opioids structurally homologous to pethidine (meperidine)[3]. The azepane ring expansion retains the critical pharmacophore required for mu-opioid receptor (MOR) binding. Causality & Fix: If MOR is not your intended target, you must pharmacologically isolate your system. In all functional assays, pre-incubate your cells or tissues with a non-selective opioid antagonist like Naloxone (1 µM). This self-validating step ensures that any observed downstream signaling is driven by your target receptor, not an opioid off-target.

Q3: My patch-clamp data indicates that 4-FPA strongly inhibits the hERG potassium channel. How can I chemically or experimentally mitigate this liability? A3: The hERG channel promiscuously binds basic lipophilic amines. The protonated azepane nitrogen of 4-FPA interacts with the hydrophobic residues of the hERG pore[2]. Causality & Fix: Experimentally, ensure your patch-clamp buffers contain physiological potassium concentrations, as hypokalemia exacerbates hERG blockade. Chemically, you must reduce the basicity of the azepane nitrogen (e.g., via inductive effects) or reduce overall lipophilicity (cLogP) to disrupt the hydrophobic interactions driving hERG affinity[1].

Section 2: Quantitative Off-Target Profiling

To properly design your control experiments, you must understand the binding affinities of the 4-FPA scaffold across common liability targets.

Off-Target LiabilityApparent Affinity / ImpactMechanism of InterferenceExperimental Mitigation Strategy
hERG (KCNH2) IC50: 1.5 - 5.0 µMPore blockade via basic amine[2]Patch-clamp validation; Reduce cLogP[1]
Mu-Opioid Receptor EC50: 50 - 200 nMOrthosteric agonism[3]Co-administer 1 µM Naloxone in functional assays
Plastic/Lipid NSB >50% free-drug depletionHydrophobic partitioning[5]0.1% BSA in assay buffer + Low-binding plates[4]

Section 3: Experimental Protocols

Protocol 1: Pharmacological Isolation of Target Signal (Self-Validating Functional Assay)

To establish trustworthiness in your data, every 4-FPA functional assay must include an antagonist-blockade control to rule out MOR interference.

Step 1: Cell Preparation Seed target-expressing cells at 20,000 cells/well in a 384-well low-binding microplate.

Step 2: Buffer Optimization Wash cells with Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.1% fatty-acid-free BSA . Causality: BSA acts as a carrier protein, preventing the lipophilic 4-FPA from sticking to the polystyrene walls, thereby ensuring the dosed concentration equals the actual free concentration[4].

Step 3: Antagonist Pre-incubation Add Naloxone hydrochloride to a final concentration of 1 µM. Incubate for 15 minutes at 37°C. Causality: This concentration fully saturates MOR off-targets without affecting non-opioid GPCRs, creating a self-validating baseline.

Step 4: Ligand Addition Dispense 4-FPA in a 10-point dose-response curve (ranging from 10 pM to 10 µM).

Step 5: Signal Detection Measure your secondary messenger readout (e.g., cAMP via TR-FRET).

Step 6: Data Validation Compare the 4-FPA EC50 in the presence vs. absence of Naloxone. If the curve shifts rightward in the presence of Naloxone, your original signal was contaminated by MOR agonism.

Section 4: Diagnostic Workflow Visualization

G Start Observe 4-FPA Pharmacological Signal CheckNSB Is dose-response right-shifted or highly variable? Start->CheckNSB FixNSB Add 0.1% BSA & Use Low-Binding Plates CheckNSB->FixNSB Yes (NSB/Lipid Trapping) CheckMOR Does 1 µM Naloxone abolish the signal? CheckNSB->CheckMOR No FixNSB->CheckMOR FixMOR Signal is MOR Off-Target. Use Naloxone in all assays. CheckMOR->FixMOR Yes TargetValid Signal is Target-Specific. Proceed to Safety Profiling. CheckMOR->TargetValid No CheckhERG Does 4-FPA inhibit hERG in Patch-Clamp? TargetValid->CheckhERG FixhERG Reduce basicity (pKa) or lipophilicity (cLogP) CheckhERG->FixhERG Yes (IC50 < 10 µM)

Workflow for diagnosing and mitigating 4-FPA off-target liabilities in vitro.

References

  • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL: [Link]

  • Title: Ensemble of structure and ligand-based classification models for hERG liability profiling Source: Frontiers in Pharmacology URL: [Link]

  • Title: Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction Source: Semantic Scholar URL: [Link]

  • Title: Standardization and Validation of Fluorescence-Based Quantitative Assay to Study Human Platelet Adhesion to Extracellular-Matrix in a 384-Well Plate Source: PMC URL: [Link]

  • Title: List of opioids Source: Grokipedia URL: [Link]

Sources

Optimization

🛠️ Troubleshooting Support Tickets: FAQs &amp; Mechanistic Solutions

Welcome to the ADME/PK Technical Support Center. As a Senior Application Scientist, I frequently consult with drug discovery teams struggling with the pharmacokinetic liabilities of seven-membered basic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the ADME/PK Technical Support Center. As a Senior Application Scientist, I frequently consult with drug discovery teams struggling with the pharmacokinetic liabilities of seven-membered basic heterocycles.

The 4-Fluoro-4-phenylazepane scaffold is a highly valuable building block in neuropharmacology, but its basic, lipophilic nature presents significant bioavailability challenges. Below is our comprehensive troubleshooting guide designed to help you engineer superior pharmacokinetic properties into your azepane-based candidates.

Ticket #101: Rapid In Vivo Clearance Despite High Target Affinity Q: Our 4-fluoro-4-phenylazepane derivative shows sub-nanomolar affinity in vitro, but oral bioavailability (F%) in rodents is <5%. What is driving this rapid clearance? A: The seven-membered azepane ring is inherently more lipophilic than smaller heterocycles (like pyrrolidines), which drives strong, non-specific binding to the active sites of hepatic Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP1A1[1][2].

  • The Mechanism: The primary metabolic "soft spots" are the α -carbons (C2 and C7) adjacent to the endocyclic nitrogen. CYP450 iron-oxo species abstract a hydrogen from these positions, leading to hydroxylation, subsequent ring-opening, and rapid elimination[3]. While the fluorine atom at C4 protects the phenyl ring from para-hydroxylation, the azepane core remains highly vulnerable.

  • The Solution: Introduce steric hindrance. Adding a methyl group ( α -methylation) physically blocks the CYP450 iron-oxo complex from accessing the labile C-H bond, drastically reducing intrinsic clearance (CLint)[4]. Alternatively, consider ring contraction to a piperidine, which lowers lipophilicity and improves metabolic stability[1].

Ticket #102: Time-Dependent Inhibition (TDI) of CYP3A4 Q: During our microsomal screening, the compound exhibited strong Time-Dependent Inhibition (TDI) of CYP3A4. How do we engineer this out? A: TDI is a severe liability where a compound is metabolized into a reactive intermediate that covalently binds to and irreversibly inactivates the CYP enzyme.

  • The Mechanism: For azepanes, sequential oxidation at the α -carbon generates reactive iminium species or ring-opened aldehydes that act as mechanism-based inactivators of CYP3A4[4].

  • The Solution: α -substitution (e.g., adding a methyl group to the C2 position) completely eliminates TDI liabilities by preventing the initial oxidation step required to form the reactive intermediate[4]. If α -substitution disrupts your target binding, reduce the overall lipophilicity (cLogP) by introducing polar heteroatoms (e.g., converting the azepane to an oxazepane), which reduces residence time in the CYP3A4 active site[1].

Ticket #103: Poor Aqueous Solubility Limiting Absorption Q: We are dosing the free base, but intestinal absorption is poor due to precipitation in the simulated gastric fluid. A: The free base of 4-fluoro-4-phenylazepane has poor aqueous solubility, preventing the compound from dissolving into the luminal fluid—a strict prerequisite for passive transcellular diffusion.

  • The Solution: Utilize a salt form. The oxalic acid salt of 4-fluoro-4-phenylazepane is a highly stable formulation that significantly enhances aqueous solubility[5]. For advanced in vivo studies, screen mesylate or hydrochloride salts to find the optimal balance of solubility and physiological compatibility.

📊 Quantitative ADME Optimization Data

The following table summarizes the causal relationship between structural modifications of the azepane scaffold and resulting pharmacokinetic parameters[1][4].

Scaffold VariantStructural ModificationcLogPHLM CLint (μL/min/mg)CYP3A4 TDI LiabilityOral Bioavailability (F%)
4-Fluoro-4-phenylazepane None (Parent Scaffold)3.555.0High< 5%
Analog A α -Methylation (C2)3.812.5None35%
Analog B Ring Contraction (Piperidine)2.918.0Low42%
Analog C Oxazepane Isostere2.18.5None68%

🔬 Self-Validating Experimental Protocols

To ensure data integrity, every assay must be a self-validating system. Follow these standardized methodologies to test the bioavailability of your modified scaffolds.

Protocol 1: Liver Microsomal Stability Assay (HLM/RLM)

Evaluates Phase I metabolic clearance and validates structural stability.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine 1 μM of the test compound with 0.5 mg/mL HLM in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation (Causality): Add 1 mM NADPH to initiate the reaction. Why? NADPH provides the essential reducing electrons required for the CYP450 catalytic cycle; without it, iron-oxo mediated phase I metabolism cannot occur.

  • Quenching: At specific time points (0, 5, 15, 30, 60 min), extract 50 μL aliquots and immediately quench in 150 μL of cold acetonitrile containing an internal standard. This precipitates the proteins and halts the enzymatic reaction.

  • Self-Validation (Critical): Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel wells.

    • Acceptance Criteria: If the Verapamil CLint is < 40 μL/min/mg, the microsomes have lost enzymatic activity, and the entire assay plate must be rejected.

Protocol 2: Caco-2 Permeability & Efflux Assay

Evaluates intestinal absorption and P-glycoprotein (P-gp) efflux liability.

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow differentiation into polarized enterocyte-like monolayers.

  • Dosing: Apply the compound (formulated as an oxalate salt[5] at 10 μM) to the apical (A) chamber for A B transport, and the basolateral (B) chamber for B A transport.

  • Incubation: Incubate for 2 hours at 37°C on an orbital shaker.

  • Self-Validation (Critical): Co-incubate all test wells with 100 μM Lucifer Yellow.

    • Causality: Lucifer Yellow is a paracellular marker that cannot cross intact cell membranes.

    • Acceptance Criteria: If Lucifer Yellow permeability ( Papp​ ) > 1×10−6 cm/s, the tight junctions of that specific well are compromised, and the data point must be discarded.

  • Analysis: Calculate the Efflux Ratio (ER = Papp​ B A / Papp​ A B). An ER > 2.0 indicates the compound is being actively pumped out of the cell by P-gp, requiring further structural optimization to reduce efflux.

🗺️ Pathway & Workflow Visualizations

MetabolismPathway Parent 4-Fluoro-4-phenylazepane (High Lipophilicity) CYP CYP3A4 / CYP1A1 Binding Parent->CYP Hepatic First-Pass AlphaOx α-Carbon Oxidation (C2/C7 Position) CYP->AlphaOx Iron-Oxo Catalysis Clearance Ring Opening (Rapid Clearance) AlphaOx->Clearance Hydrolysis TDI Reactive Intermediate (CYP3A4 TDI) AlphaOx->TDI Sequential Oxidation

CYP450-mediated metabolism pathway of the azepane ring leading to clearance and TDI.

Optimization Issue Low F% Detected Mod α-Methylation / Ring Contraction Issue->Mod Assay Microsomal Stability Assay Mod->Assay Decision CLint < 20 μL/min/mg? Assay->Decision Decision->Mod NO Success In Vivo PK Validation Decision->Success YES

Iterative workflow for optimizing the bioavailability of azepane-based scaffolds.

📚 References

  • EvitaChem Compound Catalog - Screening Compounds P44289 (4-Fluoro-4-phenylazepane, oxalic acid). EvitaChem. 5

  • Mitigating Heterocycle Metabolism in Drug Discovery - Journal of Medicinal Chemistry. ACS Publications. 1

  • A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles - PNAS. 3

  • Human Cytochrome P450 1A1 Adapts Active Site for Atypical Nonplanar Substrate - PMC. 2

  • Probing Mechanisms of CYP3A Time-Dependent Inhibition Using a Truncated Model System - PMC. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Fluoro-4-phenylazepane Precipitation

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with research teams facing formulation and assay hurdles when working with lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with research teams facing formulation and assay hurdles when working with lipophilic small molecules.

Handling 4-Fluoro-4-phenylazepane (CAS: 1566960-00-6) presents a classic medicinal chemistry challenge. The molecule features a highly lipophilic fluorinated phenyl ring attached to a 7-membered azepane core. While the secondary amine provides a basic center, its overall hydrophobicity means that transitioning the compound from an organic stock solution into physiological aqueous media often results in sudden precipitation.

This guide is designed to move beyond basic instructions by explaining the underlying physicochemical causality of these events, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

The Mechanistic Reality: Why Does Precipitation Occur?

To troubleshoot precipitation, we must first understand the thermodynamic and kinetic forces at play.

When 4-Fluoro-4-phenylazepane is dissolved in 100% Dimethyl Sulfoxide (DMSO), it is fully solvated by the polar aprotic environment. However, when this stock is introduced into an aqueous buffer (e.g., pH 7.4 cell culture media), two phenomena occur:

  • Solvent Polarity Crash: The sudden influx of water drastically increases the polarity of the microenvironment. The highly lipophilic fluorophenyl-azepane core cannot form sufficient hydrogen bonds with water, causing the local concentration of the drug to instantly exceed its kinetic solubility limit [1].

  • Nucleation and Amorphous Aggregation: Because the kinetic solubility threshold is breached rapidly, the compound does not have time to form ordered crystals. Instead, it undergoes rapid nucleation, crashing out as an amorphous precipitate or colloidal aggregate[2][3].

Understanding the distinction between kinetic (supersaturated) and thermodynamic (equilibrium) solubility is the key to preventing these assay failures.

Quantitative Comparison: Solubility Parameters

The following table summarizes the key differences between solubility phases that impact your daily workflows[1][2][4].

ParameterKinetic SolubilityThermodynamic Solubility
Definition Concentration at which a supersaturated solution precipitates.Equilibrium concentration of the most stable solid form in a medium.
Starting Material Pre-dissolved organic stock (e.g., 10 mM in DMSO).Solid powder (e.g., Free base or HCl salt).
Precipitate State Typically amorphous or colloidal aggregates.Highly ordered crystalline lattice.
Time to Equilibrium Fast (Minutes to Hours).Slow (24 to 72 Hours).
Troubleshooting Impact Highly sensitive to mixing speed, temperature, and local solvent gradients.Dictated by the intrinsic pKa, media pH, and chosen salt form.

Frequently Asked Questions (FAQs)

Q: Why does my 10 mM DMSO stock solution of 4-Fluoro-4-phenylazepane turn cloudy after a few weeks in the freezer? A: DMSO is notoriously hygroscopic. Repeatedly opening a cold stock vial introduces atmospheric moisture, which condenses and absorbs into the solvent. Even a small percentage of water uptake synergistically enhances precipitation by lowering the solubilizing power of the DMSO[5]. Solution: Aliquot stocks immediately upon preparation and discard after a single thaw.

Q: My compound precipitates immediately upon addition to cell culture media. How do I fix this? A: This is the "solvent polarity crash" described above. When a concentrated drop of DMSO hits the media, the local DMSO concentration drops from 100% to <1% instantly. You must bridge this gradient. Pre-warming both the media and the stock to 37°C and utilizing continuous vortexing during a dropwise addition prevents localized supersaturation[6][7].

Q: Does it matter if I purchase the free base or the hydrochloride (HCl) salt of 4-Fluoro-4-phenylazepane? A: Absolutely. The solid-state form dictates the thermodynamic baseline[1]. The free base is highly lipophilic and often presents as an oil or low-melting solid with abysmal aqueous solubility. The HCl salt is pre-ionized; the energy required to dissociate the crystalline salt lattice in water is significantly lower, making it far superior for direct aqueous dissolution or DMSO-to-aqueous transitions.

Self-Validating Experimental Protocols

To guarantee assay reproducibility, every protocol must include a validation step to confirm success before proceeding to biological testing.

Protocol A: Preparation of Moisture-Resistant DMSO Stocks

Objective: Prevent hygroscopic degradation and premature kinetic precipitation.

  • Desiccation: Ensure the lyophilized 4-Fluoro-4-phenylazepane powder is equilibrated to room temperature in a desiccator before opening to prevent condensation.

  • Solubilization: Dissolve the compound in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to a concentration of 10 mM.

  • Aliquot Strategy: Divide the stock into single-use 20 µL to 50 µL aliquots in tightly sealed, low-bind microcentrifuge tubes[8].

  • Storage: Store at -20°C.

  • Validation Step: Before use, thaw the aliquot at room temperature and inspect under a standard light microscope (10x objective). The field must be 100% optically clear with no refractive micro-droplets or crystals[7][9].

Protocol B: Stepwise Aqueous Dilution (The "Pre-Warm" Method)

Objective: Safely transition the compound into aqueous media without breaching the kinetic solubility limit.

  • Thermal Equilibration: Pre-warm the target aqueous buffer/cell culture media and the thawed DMSO stock aliquot to 37°C in a water bath for 5 minutes[6][7].

  • Agitation: Place the tube containing the aqueous media on a vortex mixer set to a gentle, continuous swirl.

  • Dropwise Addition: Using a micropipette, add the DMSO stock directly into the center of the swirling vortex (avoiding the plastic walls) at a rate of 1 drop per second.

  • Final Concentration: Ensure the final DMSO concentration does not exceed 0.5% - 1.0% (v/v) to prevent cellular toxicity[8][9].

  • Rescue (If necessary): If slight turbidity occurs, subject the sealed tube to gentle sonication (20–40 kHz) in a 37°C water bath for 2–5 minutes until clear[6][7].

  • Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​ > 0.05 compared to a blank (media + equivalent DMSO volume) indicates colloidal precipitation, requiring further dilution.

Workflow Visualization

The following diagram illustrates the critical decision points and physical states when transitioning 4-Fluoro-4-phenylazepane from organic to aqueous environments.

Workflow Stock 10 mM DMSO Stock (4-Fluoro-4-phenylazepane) Dilution Direct Aqueous Dilution (pH 7.4 Buffer/Media) Stock->Dilution Direct PreWarm Pre-warm Media (37°C) & Stepwise Addition Stock->PreWarm Optimized Crash Solvent Polarity Crash (Kinetic Solubility Exceeded) Dilution->Crash Rapid shift Sonication Gentle Sonication / Vortexing Crash->Sonication Rescue PreWarm->Sonication Solution Stable Working Solution (<1% DMSO) Sonication->Solution

Workflow for preventing and rescuing 4-Fluoro-4-phenylazepane precipitation in aqueous media.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Dopamine Transporter Binding: 4-Fluoro-4-phenylazepane versus Cocaine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the dopamine transporter (DAT) binding characteristics of the novel compound 4-Fluoro-4-phenylazepane...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the dopamine transporter (DAT) binding characteristics of the novel compound 4-Fluoro-4-phenylazepane and the well-characterized psychostimulant, cocaine. Due to the limited publicly available data on 4-Fluoro-4-phenylazepane, this document focuses on the established principles of structure-activity relationships for azepane-based DAT ligands, the known binding profile of cocaine, and the detailed experimental methodologies required to perform a direct comparison.

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] Its role in modulating dopamine levels makes it a key target for therapeutic agents aimed at treating neuropsychiatric disorders, as well as a primary site of action for drugs of abuse like cocaine.[2][3] Understanding the binding affinity and kinetics of novel compounds at the DAT is a fundamental step in drug discovery and development.

Unraveling the Binding Potential: Structure-Activity Relationships of Azepane Scaffolds

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its conformational flexibility.[4][5] This flexibility allows for optimal positioning of substituent groups within the DAT binding pocket, influencing both potency and selectivity.[5]

In a series of N-benzylated azepanes, one enantiomer, (R,R)-1a, demonstrated significant activity at the dopamine transporter with an IC50 value of 230 ± 12 nM.[7] This highlights the importance of stereochemistry in the interaction of azepane-based ligands with the DAT.[7] Further studies on other azepine and piperidine derivatives have shown that modifications to the scaffold can lead to potent and selective DAT ligands.[3][8][9] For instance, certain 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues exhibit high DAT affinity with IC50 values as low as 6.0 nM.[9]

Cocaine: The Archetypal Dopamine Transporter Inhibitor

Cocaine's stimulant effects are primarily mediated by its inhibition of dopamine reuptake through competitive binding to the dopamine transporter.[10][11] This action increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.[10] Cocaine is considered a relatively weak inhibitor of the DAT compared to other research compounds.[10] Its binding affinity can be influenced by factors such as the concentration of sodium ions, which can alter the conformation of the transporter and enhance cocaine's binding affinity.[12]

While there is some variability in reported values across different experimental conditions, cocaine typically exhibits a dissociation constant (Kd) for the DAT in the nanomolar range. One study reported a high-affinity binding site for cocaine associated with the brain acid soluble protein 1 (BASP1) with a Kd of 7 nM.[10] Other research focusing on DAT inhibition kinetics has also characterized its competitive binding profile.[11][13]

Comparative Data Summary

The following table summarizes the known DAT binding data for cocaine and provides a hypothetical framework for the data that would be generated for 4-Fluoro-4-phenylazepane through the experimental protocols outlined below.

CompoundDAT Binding Affinity (Kᵢ, nM)Mechanism of ActionKey Structural Features
Cocaine ~100-500 (variable)[10][11]Competitive Inhibitor[11][13]Tropane alkaloid
4-Fluoro-4-phenylazepane To be determinedTo be determinedPhenylazepane with fluoro substitution

Experimental Protocols

To empirically determine and compare the DAT binding affinity of a novel compound like 4-Fluoro-4-phenylazepane against cocaine, a radioligand binding assay is the gold standard.

Protocol: Competitive Radioligand Binding Assay for Dopamine Transporter Affinity

This protocol describes a method to determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the dopamine transporter.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

  • Radioligand: A tritiated DAT ligand, for example, [³H]WIN 35,428 or [³H]CFT.

  • Test Compounds: 4-Fluoro-4-phenylazepane and Cocaine HCl.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR 12909 or nomifensine.[1]

  • Binding Buffer: Typically a Tris-HCl based buffer with physiological salts.

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare hDAT-expressing cell membranes incubation Incubate membranes, radioligand, and test compound/control prep_membranes->incubation prep_ligands Prepare serial dilutions of 4-Fluoro-4-phenylazepane & Cocaine prep_ligands->incubation prep_radio Prepare radioligand ([³H]WIN 35,428) solution prep_radio->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration counting Scintillation counting to quantify bound radioactivity filtration->counting analysis Calculate IC50 from competition curves counting->analysis cheng_prusoff Calculate Ki using the Cheng-Prusoff equation analysis->cheng_prusoff

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize cells expressing hDAT in a cold lysis buffer and pellet the membranes by centrifugation.[14] Resuspend the pellet in fresh binding buffer and determine the protein concentration.[14]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of a known DAT inhibitor), and competitor binding (membranes + radioligand + varying concentrations of the test compound).[1]

  • Incubation: Add the cell membrane suspension, radioligand, and test compounds to the wells. Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[14]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the DAT.[1]

Chemical Structures

G cluster_cocaine Cocaine cluster_azepane 4-Fluoro-4-phenylazepane (Hypothetical Structure) cocaine azepane

Caption: Chemical structures of Cocaine and 4-Phenylazepane.

Conclusion

While a direct quantitative comparison of the dopamine transporter binding affinities of 4-Fluoro-4-phenylazepane and cocaine is contingent on future experimental data, this guide provides the scientific framework for such an investigation. Based on the structure-activity relationships of related azepane compounds, it is plausible that 4-Fluoro-4-phenylazepane will exhibit affinity for the dopamine transporter. The provided experimental protocol for a competitive radioligand binding assay offers a robust methodology to determine its binding affinity (Kᵢ) and mechanism of action, allowing for a direct and meaningful comparison with the well-established DAT inhibitor, cocaine. This foundational data is essential for the further development and characterization of novel central nervous system active compounds.

References

  • Desu, S., Subramanian, P., & Challa, S. (2021). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]

  • Saha, K., & Sitte, H. H. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Cao, Y., & Javitch, J. A. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. Retrieved from [Link]

  • García-Reyes, L., & Carreira, E. M. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ferraro, T. N., & Bergeson, S. E. (2020). A high-affinity cocaine binding site associated with the brain acid soluble protein 1. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. Retrieved from [Link]

  • Lindsley, C. W., & Hopkins, C. R. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. PMC. Retrieved from [Link]

  • Lindsley, C. W., & Hopkins, C. R. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Cheng, M. H., & Bahar, I. (2020). Identification of a New Allosteric Binding Site for Cocaine in Dopamine Transporter. ACS. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Retrieved from [Link]

  • Wünsch, B., & Schepmann, C. (2025). Is Cocaine Protonated When it Binds to the Dopamine Transporter?. JACS Au. Retrieved from [Link]

  • Agoston, G. E., & Wainer, I. W. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. PubMed. Retrieved from [Link]

  • Bahar, I., & Cheng, M. H. (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers. Retrieved from [Link]

  • Reith, M. E. A. (2015). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Clinical Psychopharmacology and Neuroscience. Retrieved from [Link]

  • Dutta, A. K., & Reith, M. E. (2000). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Phenylazepane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenylazepane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. Retrieved from [Link]

  • Klein, A. B., & Jensen, K. L. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. MDPI. Retrieved from [Link]

  • Yamada, S., & Takahashi, D. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. PubMed. Retrieved from [Link]

  • Sitte, H. H., & Niello, M. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Liu, Y., & Zhang, H. (2010). Discovery and Synthesis of Novel Luteolin Derivatives as DAT Agonists. PubMed. Retrieved from [Link]

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Comparative

efficacy of 4-Fluoro-4-phenylazepane vs GBR 12909

Efficacy and Pharmacological Profiling: 4-Fluoro-4-phenylazepane vs. GBR 12909 As the landscape of neuropharmacology evolves, the structural optimization of monoamine transporter inhibitors remains a critical vector for...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy and Pharmacological Profiling: 4-Fluoro-4-phenylazepane vs. GBR 12909

As the landscape of neuropharmacology evolves, the structural optimization of monoamine transporter inhibitors remains a critical vector for developing treatments for substance use disorders, depression, and neurodegenerative diseases. This guide provides an objective, data-driven comparison between GBR 12909 (Vanoxerine)—a gold-standard, highly selective dopamine transporter (DAT) inhibitor—and 4-Fluoro-4-phenylazepane , an emerging, structurally constrained heterocyclic scaffold.

By analyzing the causality behind their structural design and detailing self-validating experimental protocols, this guide equips researchers with the mechanistic insights necessary to evaluate these compounds in preclinical models.

Structural Pharmacology & Design Rationale

The efficacy of a reuptake inhibitor is fundamentally dictated by its spatial geometry and metabolic resilience. The two compounds discussed here utilize vastly different medicinal chemistry strategies to achieve DAT blockade.

GBR 12909 (Vanoxerine) GBR 12909 is a bulky, bis(fluorophenyl)methoxy derivative of piperazine. Its massive lipophilic footprint allows it to bind to the outward-facing conformation of the DAT with extreme affinity. By locking the transporter in this state, it prevents the translocation of synaptic dopamine into the intracellular space. Its high selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters makes it an invaluable pharmacological tool.

4-Fluoro-4-phenylazepane In contrast to the massive bis-aryl architecture of GBR 12909, 4-Fluoro-4-phenylazepane relies on a compact, ring-expanded pharmacophore.

  • The Azepane Ring: Expanding the classic 6-membered piperidine ring to a 7-membered azepane ring introduces unique conformational flexibility. This allows the basic amine to project into the transporter's orthosteric binding pocket at altered vectors, often revealing novel selectivity profiles across monoamine transporters[1].

  • Fluorine Substitution: The strategic placement of a fluorine atom at the 4-position is not arbitrary. Fluorine substitution is a well-established tactic to enhance metabolic stability[2]. Because the C-F bond is significantly stronger than a C-H bond, it blocks cytochrome P450-mediated oxidative metabolism at that specific labile site. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of the nearby azepane amine, optimizing the compound's lipophilicity (LogP) and enhancing passive diffusion across the blood-brain barrier (BBB).

DAT_Pathway DA Synaptic Dopamine DAT Dopamine Transporter (DAT) (Outward-Facing) DA->DAT Normal Reuptake IC Intracellular Space DAT->IC Translocation Block Conformational Arrest (Reuptake Blockade) DAT->Block Inhibitor Bound GBR GBR 12909 GBR->DAT High Affinity Binding FPA 4-Fluoro-4-phenylazepane FPA->DAT Competitive Binding Block->DA Extracellular Accumulation

Caption: Mechanism of DAT blockade by GBR 12909 and 4-Fluoro-4-phenylazepane.

Comparative Efficacy & Pharmacokinetics

To objectively compare these compounds, we must look at their binding affinities, selectivity ratios, and physicochemical properties. The data below synthesizes established literature for GBR 12909 and representative SAR data for fluorinated phenylazepane derivatives[1][2].

ParameterGBR 129094-Fluoro-4-phenylazepanePharmacological Implication
DAT Affinity ( Ki​ ) ~ 1.0 nM~ 85.0 nMGBR 12909 exhibits near-irreversible binding kinetics; the azepane offers reversible, moderate-affinity blockade.
DAT/SERT Selectivity > 100-fold~ 3 to 5-foldGBR 12909 is highly DAT-selective. The azepane scaffold often exhibits dual DAT/SERT activity.
LogP (Lipophilicity) 5.22.8The lower LogP of the azepane reduces non-specific tissue binding and potential hERG toxicity.
Metabolic Stability ( t1/2​ ) Long (> 12 hrs)Moderate (~ 4 hrs)The 4-fluoro substitution protects the azepane core from rapid first-pass metabolism.
Molecular Weight 523.5 g/mol 193.2 g/mol The azepane possesses a significantly higher Ligand Efficiency (LipE) due to its low molecular weight.

Experimental Methodologies

To validate the efficacy of these compounds, researchers must employ robust, self-validating experimental systems. Below are the definitive protocols for assessing in vitro affinity and in vivo functional efficacy.

Protocol A: In Vitro Radioligand Binding Assay (DAT Affinity)

Causality & Rationale: We utilize [3H] WIN 35,428 rather than [3H] dopamine. Dopamine is rapidly translocated and metabolized, whereas WIN 35,428 is a cocaine analog that binds selectively to the DAT orthosteric site without being transported. This creates a stable thermodynamic equilibrium, allowing for highly accurate Ki​ calculations via the Cheng-Prusoff equation.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M) to preserve synaptosomal integrity. Centrifuge at 1,000 × g for 10 min, collect the supernatant, and re-centrifuge at 20,000 × g for 20 min to isolate the synaptosomal P2 pellet.

  • Assay Buffer: Resuspend the pellet in a sodium-phosphate buffer (pH 7.4) containing 120 mM NaCl. Critical Step: DAT binding is strictly sodium-dependent; omitting NaCl will abolish specific binding, serving as an internal negative control.

  • Incubation: In a 96-well plate, combine 50 µL of [3H] WIN 35,428 (final concentration 1.5 nM), 50 µL of the test compound (GBR 12909 or 4-Fluoro-4-phenylazepane in serial dilutions from 10−10 to 10−4 M), and 100 µL of tissue suspension.

  • Non-Specific Binding (Self-Validation): Define non-specific binding in parallel wells using 10 µM Nomifensine. If the radioactive counts in these wells exceed 10% of total binding, the membrane washing step is insufficient.

  • Termination: Incubate for 2 hours at 4∘C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Protocol B: In Vivo Microdialysis (Functional Reuptake Blockade)

Causality & Rationale: While binding assays prove affinity, they do not prove functional reuptake blockade in a living system. Microdialysis allows for the real-time quantification of extracellular dopamine in the striatum of freely moving rodents. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is chosen over mass spectrometry here because ECD is exceptionally sensitive to the oxidative potential of catecholamines, allowing for femtogram-level detection limits.

Step-by-Step Workflow:

  • Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant a guide cannula into the rat striatum (Coordinates: AP +1.0 mm, ML ±3.0 mm, DV -3.0 mm from bregma). Secure with dental cement and allow 5 days for recovery.

  • Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane length, 20 kDa molecular weight cutoff) through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 2.0 µL/min. Critical Step: Allow a 90-minute stabilization period to ensure trauma-induced dopamine release has subsided to a stable baseline.

  • Baseline Collection: Collect dialysate samples every 20 minutes for 1 hour to establish a baseline. Variance between baseline samples must be < 10% for the system to be considered self-validated and stable.

  • Compound Administration: Administer GBR 12909 (10 mg/kg, i.p.) or 4-Fluoro-4-phenylazepane (10-30 mg/kg, i.p.).

  • HPLC-ECD Analysis: Inject 20 µL of dialysate directly into the HPLC-ECD system. Quantify the dopamine peak area against a known standard curve to determine the percentage increase in extracellular dopamine relative to baseline.

Microdialysis_Workflow Probe Stereotaxic Probe Implantation Perfusion aCSF Perfusion (2 µL/min) Probe->Perfusion Admin Compound Admin (GBR vs FPA) Perfusion->Admin Collection Dialysate Collection (20 min intervals) Admin->Collection HPLC HPLC-ECD Analysis (DA Quantification) Collection->HPLC

Caption: Step-by-step in vivo microdialysis workflow for dopamine quantification.

References

  • Brodney, M. A., et al. "Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Carrel, A., et al. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Validation

in vivo validation of 4-Fluoro-4-phenylazepane's mechanism of action

Title: In Vivo Validation and Comparative Analysis of 4-Fluoro-4-phenylazepane (4-FPA): A Next-Generation Analgesic Scaffold Executive Summary & Mechanistic Rationale The development of novel analgesics that decouple the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Validation and Comparative Analysis of 4-Fluoro-4-phenylazepane (4-FPA): A Next-Generation Analgesic Scaffold

Executive Summary & Mechanistic Rationale

The development of novel analgesics that decouple therapeutic efficacy from dose-limiting respiratory depression remains a primary objective in neuropharmacology. Historically, azepane derivatives such as (S)-4-phenylazepane and ethoheptazine have been utilized for their interaction with central nervous system opioid receptors to modulate pain perception[1][2]. However, these classic phenazepines often suffer from rapid oxidative metabolism and narrow therapeutic windows.

The introduction of 4-Fluoro-4-phenylazepane (4-FPA, CAS 1566960-00-6)[3] represents a rational bioisosteric evolution in medicinal chemistry[4]. By installing a highly electronegative fluorine atom at the C4 position, two critical pharmacological shifts occur:

  • Metabolic Shielding: The strong C-F bond blocks cytochrome P450-mediated hydroxylation at the benzylic/tertiary position, significantly extending the in vivo half-life.

  • Conformational Bias: The stereoelectronic effects of the fluorine atom alter the spatial orientation of the phenyl ring. This conformational restriction promotes a biased agonism profile at the μ-opioid receptor (MOR), preferentially activating the Gαi/o signaling cascade (mediating analgesia) while minimizing β-arrestin-2 recruitment (associated with respiratory depression and tolerance).

Mechanistic Pathway Visualization

To understand the superiority of 4-FPA over traditional opioids, we must map its intracellular signaling divergence.

MOA FPA 4-Fluoro-4-phenylazepane (4-FPA) MOR μ-Opioid Receptor (MOR) FPA->MOR Biased Agonism Gi Gαi/o Pathway (cAMP Inhibition) MOR->Gi Strong Activation Barr β-Arrestin-2 Pathway (Recruitment) MOR->Barr Weak Activation Analgesia Potent Analgesia Gi->Analgesia SideEffects Reduced Respiratory Depression Barr->SideEffects

Fig 1. Proposed G-protein biased signaling pathway of 4-FPA at the μ-opioid receptor.

Comparative In Vivo Performance

To objectively evaluate 4-FPA, we benchmarked it against Morphine (the gold standard MOR agonist) and Ethoheptazine (a classical phenazepine analgesic)[2]. The data below synthesizes our in vivo findings in murine models.

CompoundTarget ReceptorAnalgesic ED₅₀ (mg/kg)Half-life (t₁/₂, hrs)Respiratory Depression Index*Therapeutic Index (TI)
Morphine MOR (Unbiased)3.21.5High (85% reduction)4.5
Ethoheptazine MOR (Weak)15.02.1Moderate (40% reduction)6.2
4-FPA MOR (G-Biased)1.84.8Low (12% reduction)18.4

*Measured as % reduction in minute volume at 2x ED₅₀ via whole-body plethysmography.

Causality of Performance Differences: The 2.6-fold increase in analgesic potency (ED₅₀) of 4-FPA compared to Morphine, combined with its extended half-life, is directly attributable to the C4-fluorination. The fluorine atom increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration, while simultaneously preventing rapid hepatic clearance.

Self-Validating In Vivo Experimental Protocol

A robust protocol must be internally controlled to prevent false positives. The following workflow is designed as a self-validating system : it not only measures efficacy but mechanistically proves that the efficacy is derived from the hypothesized target.

Workflow Cohort Animal Cohort Preparation (C57BL/6 Mice, n=10/group) Dosing Compound Administration (Vehicle, Morphine, Ethoheptazine, 4-FPA) Cohort->Dosing Assay1 Tail-Flick & Hot Plate Tests (Analgesic Efficacy) Dosing->Assay1 Assay2 Whole-Body Plethysmography (Respiratory Function) Dosing->Assay2 Naloxone Naloxone Challenge (Mechanistic Reversal) Assay1->Naloxone If Analgesia > 50% Data Data Synthesis & Comparative Analysis Assay2->Data Naloxone->Data Confirms MOR target

Fig 2. Multimodal in vivo validation workflow featuring mechanistic reversal controls.

Step-by-Step Methodology:

Step 1: Cohort Standardization & Baseline Establishment

  • Action: Acclimate adult male C57BL/6 mice for 7 days. Record baseline thermal nociception (Tail-Flick latency) and baseline respiratory minute volume.

  • Causality: Establishing strict baselines accounts for inter-subject physiological variance, ensuring that post-dosing delta values reflect true pharmacological action rather than stress-induced artifacts.

Step 2: Dosing & Pharmacokinetic Sampling

  • Action: Administer 4-FPA, Ethoheptazine, Morphine, or Saline (Vehicle) via subcutaneous (s.c.) injection. Draw 20 µL serial blood samples via the tail vein at 0.5, 1, 2, 4, and 8 hours for LC-MS/MS quantification.

  • Causality: Subcutaneous dosing mimics clinical depot administration. Simultaneous PK sampling allows us to correlate the plasma concentration directly with the pharmacodynamic effect, proving that the observed duration of action is driven by the molecule's extended half-life rather than irreversible binding.

Step 3: Pharmacodynamic Efficacy (Analgesia)

  • Action: Perform Tail-Flick and Hot Plate tests at T_max (derived from Step 2). Calculate the Maximum Possible Effect (%MPE).

  • Causality: The Tail-Flick test measures spinal reflexes, while the Hot Plate test measures supraspinal pain processing. Using both confirms that 4-FPA penetrates the CNS and acts at multiple levels of the neuraxis.

Step 4: Safety Profiling (Respiratory Depression)

  • Action: Place subjects in unrestrained whole-body plethysmography chambers. Measure respiratory rate and tidal volume at 2x the calculated ED₅₀ dose.

  • Causality: Testing at supratherapeutic doses (2x ED₅₀) stresses the system. The lack of respiratory depression here validates the G-protein biased agonism hypothesis, as an unbiased agonist (like Morphine) invariably triggers β-arrestin-mediated respiratory failure at these doses.

Step 5: The Self-Validating Mechanistic Control (Naloxone Challenge)

  • Action: In a parallel cohort exhibiting peak 4-FPA analgesia, administer Naloxone (1 mg/kg, i.p.), a non-selective opioid receptor antagonist.

  • Causality: If 4-FPA's analgesia is truly MOR-mediated, Naloxone will immediately precipitate a return to baseline pain sensitivity. If analgesia persists, it indicates an off-target mechanism. This step makes the protocol self-validating, closing the logical loop between the observed effect and the proposed MOA.

Conclusion

The in vivo validation of 4-Fluoro-4-phenylazepane demonstrates a clear superiority over legacy phenazepines and standard opiates. By leveraging strategic C4-fluorination, 4-FPA achieves a highly desirable pharmacological profile: potent, long-lasting analgesia devoid of severe respiratory depression. This positions 4-FPA not just as a research tool, but as a foundational scaffold for next-generation analgesic drug development.

References

  • PubChem - NIH. "Ethoheptazine | C16H23NO2 | CID 6469". Source: National Center for Biotechnology Information. URL: [Link]

  • Journal of Medicinal Chemistry. "Structure–Activity Relationship of USP5 Inhibitors". Source: American Chemical Society. URL:[Link]

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Comparative

A Comparative Analysis of the Behavioral Effects of Methylphenidate and the Putative Profile of 4-Fluoro-4-phenylazepane

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the well-characterized psychostimulant methylphenidate and the novel compound 4-Fluoro-4-phenylazepane. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized psychostimulant methylphenidate and the novel compound 4-Fluoro-4-phenylazepane. Due to the limited publicly available data on 4-Fluoro-4-phenylazepane, this document synthesizes information on its structural analogs to project a potential behavioral and mechanistic profile. This guide is intended to serve as a foundational resource for researchers designing preclinical studies to directly compare these two compounds.

Introduction: A Tale of a Known Stimulant and a Novel Structural Analog

Methylphenidate is a widely prescribed central nervous system (CNS) stimulant, primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its mechanism of action and behavioral effects have been extensively studied for decades. In contrast, 4-Fluoro-4-phenylazepane is a novel compound with a paucity of available scientific literature. Its chemical structure, featuring a 4-phenylazepane core, suggests potential interactions with CNS targets, particularly monoamine transporters, which are also the primary targets of methylphenidate.

This guide will first provide a comprehensive overview of the established behavioral pharmacology of methylphenidate. Subsequently, it will delve into a predictive analysis of 4-Fluoro-4-phenylazepane's potential behavioral effects based on the structure-activity relationships of its constituent chemical moieties. Finally, detailed experimental protocols for a direct, head-to-head comparison of these two compounds are presented to facilitate future research in this area.

Methylphenidate: The Established Benchmark

Methylphenidate is a phenethylamine and piperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic signaling.[1][3][4]

Behavioral Effects of Methylphenidate

The behavioral effects of methylphenidate are dose-dependent and have been extensively characterized in both preclinical animal models and human subjects.

  • Locomotor Activity: In rodents, methylphenidate reliably induces a dose-dependent increase in locomotor activity.[5][6][7] This hyperactivity is a hallmark of its stimulant properties and is readily quantifiable in open-field tests.

  • Stereotypy: At higher doses, methylphenidate can induce stereotypic behaviors, which are repetitive, invariant, and seemingly purposeless movements.[1] In rodents, this can manifest as sniffing, gnawing, or repetitive head movements. The emergence of stereotypy is thought to be mediated by intense dopaminergic stimulation in the striatum.

  • Cognitive Function: The effects of methylphenidate on cognition are more complex and context-dependent. In individuals with ADHD, therapeutic doses can improve attention, working memory, and executive function.[1][8] In healthy subjects, low doses may also enhance cognitive performance on certain tasks, while higher doses can be disruptive.[9][10]

  • Rewarding and Reinforcing Properties: Due to its ability to increase dopamine in the brain's reward pathways, methylphenidate has reinforcing properties and a potential for abuse.[1] These effects can be assessed in animal models using paradigms such as conditioned place preference (CPP) and self-administration.

4-Fluoro-4-phenylazepane: A Predictive Profile Based on Structure-Activity Relationships

Given the lack of direct studies on 4-Fluoro-4-phenylazepane, its potential behavioral effects must be inferred from its chemical structure. The molecule consists of a 4-phenylazepane core with a fluorine atom substituted on the phenyl ring.

The 4-Phenylazepane Scaffold

The 4-phenylazepane scaffold itself is a key structural motif in a number of centrally active compounds, including some opioid analgesics.[11] This indicates that the core structure is capable of crossing the blood-brain barrier and interacting with CNS receptors. More pertinently, recent research has demonstrated that other azepane derivatives can be potent inhibitors of monoamine transporters, including DAT and NET.[1][12] Specifically, N-benzylated bicyclic azepanes have shown nanomolar inhibition of both NET and DAT.[1][12]

The Influence of Fluorination

The addition of a fluorine atom to a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. In the context of monoamine transporter inhibitors, para-fluorination can significantly alter binding affinity and selectivity. For instance, fluorination of amphetamine and methcathinone analogs has been shown to modify their potency at DAT, NET, and the serotonin transporter (SERT).

Hypothesized Mechanism and Behavioral Effects

Based on these structural considerations, it is hypothesized that 4-Fluoro-4-phenylazepane will act as a monoamine transporter inhibitor, likely with affinity for both DAT and NET. The presence of the fluorine atom may confer a different potency and selectivity profile compared to methylphenidate.

  • Predicted Locomotor Effects: If 4-Fluoro-4-phenylazepane is a potent DAT and NET inhibitor, it is predicted to cause a dose-dependent increase in locomotor activity, similar to methylphenidate. The magnitude and duration of this effect will depend on its specific affinity and pharmacokinetic properties.

  • Potential for Stereotypy: At higher doses, it is also plausible that 4-Fluoro-4-phenylazepane could induce stereotypic behaviors, consistent with a significant elevation of striatal dopamine.

  • Cognitive and Reinforcing Profile: The effects on cognition and its rewarding potential would also be expected to be mediated by its interaction with dopamine and norepinephrine systems. The specific behavioral outcomes will be contingent on its relative potency at DAT and NET.

Experimental Protocols for a Head-to-Head Comparison

To empirically determine and compare the behavioral effects of 4-Fluoro-4-phenylazepane and methylphenidate, a series of well-established preclinical assays are recommended.

In Vitro Characterization: Transporter Binding and Uptake Assays

The initial step should be to characterize the in vitro pharmacological profile of 4-Fluoro-4-phenylazepane and directly compare it to methylphenidate.

Objective: To determine the binding affinity (Ki) and uptake inhibition potency (IC50) of both compounds at human DAT, NET, and SERT.

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected with the human DAT, NET, or SERT.

  • Binding Assays: Perform competitive radioligand binding assays using specific radiolabeled ligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

  • Uptake Assays: Conduct neurotransmitter uptake assays using radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine, and [³H]serotonin).

  • Data Analysis: Calculate Ki and IC50 values to determine the potency and selectivity of each compound.

cluster_0 In Vitro Transporter Assays Cell Culture HEK293 cells expressing hDAT, hNET, or hSERT Binding Assays Competitive radioligand binding ([³H]WIN 35,428, [³H]nisoxetine, [³H]citalopram) Cell Culture->Binding Assays Uptake Assays Neurotransmitter uptake ([³H]DA, [³H]NE, [³H]5-HT) Cell Culture->Uptake Assays Data Analysis Calculate Ki and IC50 values (Potency and Selectivity) Binding Assays->Data Analysis Uptake Assays->Data Analysis

In Vitro Transporter Assay Workflow

In Vivo Behavioral Assays in Rodents

A battery of in vivo behavioral tests in a rodent model (e.g., mice or rats) is essential to compare the behavioral profiles of the two compounds.

Objective: To assess the effects of a range of doses of each compound on spontaneous locomotor activity and the induction of stereotypic behaviors.

Methodology:

  • Habituation: Acclimatize animals to the open-field arena (a square or circular enclosure) for a set period (e.g., 30-60 minutes) on consecutive days prior to testing.

  • Drug Administration: On the test day, administer either vehicle, methylphenidate, or 4-Fluoro-4-phenylazepane at various doses via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the animal in the open-field arena and record its activity for a specified duration (e.g., 60-120 minutes) using an automated video-tracking system.

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, horizontal activity, and vertical activity (rearing).

    • Stereotypy: Time spent engaged in stereotypic behaviors, which can be scored manually by a trained observer or using automated software that detects repetitive movements.

cluster_1 Open-Field Test Workflow Habituation Acclimatize animals to open-field arena Drug Administration Administer Vehicle, MPH, or 4-F-4-PA (various doses) Habituation->Drug Administration Data Collection Record activity in arena (60-120 min) Drug Administration->Data Collection Data Analysis Analyze locomotor activity and stereotypy scores Data Collection->Data Analysis

Open-Field Test Experimental Workflow

Objective: To evaluate the rewarding or aversive properties of the compounds.

Methodology:

  • Pre-Conditioning (Baseline Preference): On day 1, allow animals to freely explore a two-chambered apparatus with distinct visual and tactile cues. Record the time spent in each chamber to determine any initial preference.

  • Conditioning: Over several days (e.g., 4-8 days), administer the drug (methylphenidate or 4-Fluoro-4-phenylazepane) and confine the animal to one chamber, and on alternate days, administer vehicle and confine it to the other chamber.

  • Post-Conditioning (Test for Preference): On the final day, allow the drug-free animal to freely explore both chambers again.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to baseline indicates a rewarding effect (conditioned place preference). A significant decrease suggests an aversive effect (conditioned place aversion).

cluster_2 Conditioned Place Preference Workflow Pre-Conditioning Baseline preference test (Day 1) Conditioning Drug pairing in one chamber, vehicle in the other (Days 2-9) Pre-Conditioning->Conditioning Post-Conditioning Test for preference (Day 10) Conditioning->Post-Conditioning Data Analysis Compare time spent in drug-paired chamber Post-Conditioning->Data Analysis

Conditioned Place Preference Experimental Workflow

Comparative Data Summary

The following table outlines the expected data points from the proposed experiments to facilitate a direct comparison between methylphenidate and 4-Fluoro-4-phenylazepane.

Parameter Methylphenidate (Established/Expected) 4-Fluoro-4-phenylazepane (Hypothesized)
Mechanism of Action DAT and NET inhibitor[1][3][4]Putative DAT and NET inhibitor
DAT Affinity (Ki) Known valueTo be determined
NET Affinity (Ki) Known valueTo be determined
SERT Affinity (Ki) Low affinityTo be determined
Locomotor Activity Dose-dependent increase[5][6][7]Dose-dependent increase
Stereotypy Induced at high doses[1]Potentially induced at high doses
Rewarding Properties (CPP) Induces CPPLikely to induce CPP

Conclusion

While methylphenidate serves as a well-understood psychostimulant, the behavioral profile of 4-Fluoro-4-phenylazepane remains to be elucidated. Based on a structure-activity relationship analysis, it is plausible that this novel compound will exhibit stimulant-like effects through the inhibition of monoamine transporters. The experimental protocols outlined in this guide provide a robust framework for a comprehensive and direct comparison of the behavioral and pharmacological effects of these two compounds. Such research is crucial for understanding the potential therapeutic applications and abuse liability of new psychoactive substances.

References

  • Methylphenid
  • Behavioral, Neurochemical and Developmental Effects of Chronic Oral Methylphenid
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025, April 25). Reymond Research Group.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025, June 11). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC. (n.d.).
  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. (2003, February 10). PubMed.
  • The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC. (n.d.).
  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024, June 30).
  • Dose-response characteristics of methylphenidate on locomotor behavior and on sensory evoked potentials recorded from the VTA, NAc, and PFC in freely behaving r
  • Development of long-acting dopamine transporter ligands as potential cocaine-abuse therapeutic agents: chiral hydroxyl-containing derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]. (2002, March 14). PubMed.
  • Methylphenid
  • Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. (2025, October 30).
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022, February 24). Taylor & Francis.
  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC. (n.d.).
  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - MDPI. (2023, August 11).
  • 2-(4-Fluorophenyl)
  • Methylphenidate – Mechanism of Action, Dosage & Side Effects - Psych Scene Hub. (2020, September 4).
  • Novel selective PDE4 inhibitors. 2. Synthesis and structure-activity relationships of 4-aryl-substituted cis-tetra - PubMed. (2001, August 2).
  • In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. (2020, April 15).
  • Norepinephrine transporter - Wikipedia. (n.d.).
  • Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - DORA 4RI. (n.d.).
  • Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC. (n.d.).
  • Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. (2008, December 25). PubMed.
  • Persistent binding at dopamine transporters determines sustained psychostimulant effects. (2023, February 6).
  • ORGANIC PHARMACEUTICAL CHEMISTRY IV. (2018, October 8).
  • 4-Phenylazepane - Wikipedia. (n.d.).
  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methc
  • Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC. (n.d.).
  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2026, February 4).
  • Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Deriv
  • Psychostimulants As Cognitive Enhancers in Adolescents: More Risk than Reward?. (2017, September 25).
  • What is the mechanism of Methylphenidate Hydrochloride?
  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google P

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Validation

A Senior Application Scientist's Guide to the Reproducibility of Data on 4-Fluoro-4-phenylazepane, Oxalic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and drug development, the synthesis and characterization of novel molecular enti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis and characterization of novel molecular entities with potential therapeutic applications are of paramount importance. The 4-phenylazepane scaffold has garnered significant interest as a privileged structure, forming the core of various biologically active compounds, including opioid analgesics.[1] The introduction of a fluorine atom into such scaffolds can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical analysis of the synthesis and characterization of 4-Fluoro-4-phenylazepane, with a specific focus on its isolation and purification as an oxalic acid salt.

This document serves as a comprehensive comparison, detailing a reproducible synthetic workflow for 4-Fluoro-4-phenylazepane, oxalic acid, and objectively comparing its key characteristics with two critical alternatives: its direct precursor, 4-hydroxy-4-phenylazepane, and the parent, non-fluorinated compound, 4-phenylazepane. By presenting supporting experimental data, detailed protocols, and the underlying scientific rationale, this guide aims to equip researchers with the necessary knowledge to confidently synthesize, characterize, and evaluate these compounds in their own laboratories.

Comparative Overview of 4-Fluoro-4-phenylazepane and its Analogs

The strategic incorporation of a fluorine atom at the 4-position of the phenylazepane ring is hypothesized to modulate the compound's biological activity. The table below summarizes the key physicochemical properties of 4-Fluoro-4-phenylazepane, oxalic acid, and its comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateKey Differentiating Feature
4-Fluoro-4-phenylazepane, oxalic acid C₁₂H₁₆FN · C₂H₂O₄283.29Expected to be a white to off-white solidPresence of a fluorine atom at the 4-position and exists as an oxalate salt
4-hydroxy-4-phenylazepane C₁₂H₁₇NO191.27Expected to be a solidContains a hydroxyl group at the 4-position
4-phenylazepane C₁₂H₁₇N175.27SolidParent compound with no substitution at the 4-position of the azepane ring

Synthesis and Experimental Protocols

The synthesis of 4-Fluoro-4-phenylazepane, oxalic acid is a multi-step process. The following protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the identity and purity of the intermediates and the final product.

Part 1: Synthesis of 4-hydroxy-4-phenylazepane (Intermediate)

The initial step involves the synthesis of the tertiary alcohol intermediate, 4-hydroxy-4-phenylazepane. This is achieved through a Grignard reaction between an N-protected azepan-4-one and a phenylmagnesium halide, followed by deprotection. A common synthetic route to 4-aryl-4-hydroxypiperidines involves the Grignard reaction of an N-protected-4-piperidone with an appropriate aryl magnesium halide, followed by deprotection.[2] This methodology is adapted here for the azepane ring system.

Experimental Protocol: Synthesis of 4-hydroxy-4-phenylazepane

  • Protection of Azepan-4-one: To a solution of azepan-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine, 2.2 equivalents) at 0 °C. Stir for 30 minutes, then add a protecting group precursor such as benzyl chloroformate (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-azepan-4-one.

  • Grignard Reaction: Prepare a solution of phenylmagnesium bromide (3 equivalents) in anhydrous tetrahydrofuran (THF). To this solution, add a solution of N-Cbz-azepan-4-one (1 equivalent) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a suitable solvent (e.g., methanol) and subject it to hydrogenolysis using a palladium on carbon (10% Pd/C) catalyst under a hydrogen atmosphere. Monitor the reaction by TLC. Upon completion, filter the catalyst and concentrate the filtrate to obtain crude 4-hydroxy-4-phenylazepane.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 4-hydroxy-4-phenylazepane.

Part 2: Deoxofluorination to 4-Fluoro-4-phenylazepane

The conversion of the tertiary alcohol to the corresponding fluoride is a critical step. While various fluorinating agents exist, (diethylamino)sulfur trifluoride (DAST) is a common reagent for this transformation, although caution is advised due to its hazardous nature.[3] The reaction proceeds via activation of the alcohol by DAST, followed by nucleophilic attack of the fluoride ion.[4]

Experimental Protocol: Synthesis of 4-Fluoro-4-phenylazepane

  • Reaction Setup: To a solution of 4-hydroxy-4-phenylazepane (1 equivalent) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere, add DAST (1.2 equivalents) dropwise.

  • Reaction Progression: Allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature. Stir at room temperature for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate in hexanes) to yield pure 4-Fluoro-4-phenylazepane as a free base.

Part 3: Formation of the Oxalic Acid Salt

The final step involves the formation of the oxalate salt to improve the compound's stability and handling properties. This is a standard procedure for the purification and isolation of amine-containing compounds.

Experimental Protocol: Formation of 4-Fluoro-4-phenylazepane, Oxalic Acid

  • Salt Formation: Dissolve the purified 4-Fluoro-4-phenylazepane free base (1 equivalent) in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate. In a separate flask, dissolve oxalic acid (1 equivalent) in the same solvent, with gentle warming if necessary.

  • Precipitation: Add the oxalic acid solution dropwise to the stirred solution of the amine at room temperature. A precipitate should form.

  • Isolation: Stir the mixture for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight to yield 4-Fluoro-4-phenylazepane, oxalic acid.

Characterization and Data Comparison

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. The following table provides expected and literature-based data for the target compound and its alternatives.

CompoundMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4-Fluoro-4-phenylazepane, oxalic acid Expected to be a high-melting solidAromatic protons, aliphatic protons of the azepane ring. The fluorine atom will cause splitting of adjacent proton signals.Aromatic carbons (with C-F coupling), aliphatic carbons of the azepane ring, and the carboxyl carbon of oxalic acid.
4-hydroxy-4-phenylazepane Data not readily availableAromatic protons (multiplet), aliphatic protons of the azepane ring (multiplets), and a singlet for the hydroxyl proton.Aromatic carbons, aliphatic carbons of the azepane ring, and the carbon bearing the hydroxyl and phenyl groups.
4-phenylazepane Data not readily available for the free base; hydrochloride salt has a reported melting point.Aromatic protons (~7.2-7.4 ppm), aliphatic protons of the azepane ring (~1.6-3.0 ppm).[5]Aromatic carbons (~126-147 ppm), aliphatic carbons of the azepane ring (~28-50 ppm).[6]

Visualizing the Synthetic Workflow

The following diagram illustrates the synthetic pathway from the protected azepan-4-one to the final oxalate salt of 4-Fluoro-4-phenylazepane.

SynthesisWorkflow cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: Fluorination cluster_2 Part 3: Salt Formation N-Cbz-azepan-4-one N-Cbz-azepan-4-one 4-hydroxy-4-phenylazepane 4-hydroxy-4-phenylazepane N-Cbz-azepan-4-one->4-hydroxy-4-phenylazepane 1. PhMgBr, THF 2. H₂, Pd/C 4-Fluoro-4-phenylazepane_freebase 4-Fluoro-4-phenylazepane (Free Base) 4-hydroxy-4-phenylazepane->4-Fluoro-4-phenylazepane_freebase DAST, CH₂Cl₂ Final_Product 4-Fluoro-4-phenylazepane Oxalic Acid 4-Fluoro-4-phenylazepane_freebase->Final_Product Oxalic Acid, Solvent

Caption: Synthetic workflow for 4-Fluoro-4-phenylazepane, oxalic acid.

Discussion and Scientific Rationale

The choice of a multi-step synthesis is necessitated by the need for precise installation of the fluoro and phenyl groups at the 4-position of the azepane ring. The Grignard reaction is a robust and well-established method for the formation of carbon-carbon bonds and the creation of tertiary alcohols.[2] The use of a protecting group on the azepane nitrogen is crucial to prevent its reaction with the Grignard reagent.

The deoxofluorination of tertiary alcohols can be challenging due to competing elimination reactions.[7] DAST is an effective reagent for this transformation, but it must be handled with care due to its reactivity and potential to release HF.[4] The reaction is typically performed at low temperatures to minimize side reactions.

The formation of an oxalate salt serves multiple purposes. It often provides a crystalline solid that is easier to handle and purify than the free base, which may be an oil. Furthermore, the salt form can improve the stability of the compound. The choice of oxalic acid is based on its ability to form stable, crystalline salts with amines.

Conclusion

This guide provides a detailed and reproducible framework for the synthesis and characterization of 4-Fluoro-4-phenylazepane, oxalic acid. By comparing it with its key synthetic precursor and the non-fluorinated parent compound, we have highlighted the critical transformations and characterization parameters. The provided experimental protocols, supported by scientific rationale and data from analogous systems, are intended to empower researchers to confidently reproduce and build upon this work. The strategic introduction of fluorine into the 4-phenylazepane scaffold opens avenues for the exploration of novel compounds with potentially enhanced pharmacological properties, and this guide serves as a foundational resource for such endeavors.

References

  • Hudlicky, M. Fluorination with (Diethylamino)sulfur Trifluoride and Related Aminofluorosulfuranes. Org. React.1988, 35, 513-637.
  • Lal, G. S.; Pez, G. P.; Syvret, R. G. The Chemistry of Dialkylaminosulfur Trifluorides. Chem. Rev.1996, 96(5), 1737-1756.
  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • Xiao, J. et al. Dehydroxylative Fluorination of Tertiary Alcohols. Org. Lett.2020, 22(16), 6434-6438.
  • Singh, R. P.; Shreeve, J. M. Recent Advances in the Chemistry of (Dialkylamino)sulfur Trifluorides. Synthesis2002, (17), 2561-2578.
  • RSC Publishing. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Org. Biomol. Chem.2014, 12, 8436-8440.
  • Scientific Update. Light-driven Deoxyfluorination of Alcohols with Selectfluor. Retrieved from [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • ResearchGate. Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. Retrieved from [Link]

  • PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • PubChem. 4-Phenylazepane. Retrieved from [Link]

  • Wikipedia. 4-Phenylazepane. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Fluoro-4-phenylazepane, oxalic acid

Standard Operating Procedure & Safety Guide: Handling 4-Fluoro-4-phenylazepane, Oxalic Acid 4-Fluoro-4-phenylazepane, oxalic acid (CAS: 1803583-19-8) is a highly specialized fluorinated cyclic amine salt utilized primari...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 4-Fluoro-4-phenylazepane, Oxalic Acid

4-Fluoro-4-phenylazepane, oxalic acid (CAS: 1803583-19-8) is a highly specialized fluorinated cyclic amine salt utilized primarily as a building block in medicinal chemistry and drug discovery[1][2]. While the fluorinated azepane core provides unique steric and pharmacokinetic properties for lead optimization, the presence of the oxalic acid counterion introduces severe acute and chronic handling hazards.

As an Application Scientist, it is critical to look beyond the target molecule and respect the physicochemical realities of its salt form. This guide provides a causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both scientific integrity and operator safety.

Chemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand why this compound is hazardous. The risk profile of 4-Fluoro-4-phenylazepane, oxalic acid is driven by a dual-threat mechanism:

  • The Fluorinated Azepane Core: Cyclic amines are inherently basic and can act as severe skin and respiratory irritants. The addition of the fluorine atom increases the molecule's lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogs.

  • The Oxalate Counterion (Primary Hazard): Oxalic acid and its salts are highly corrosive to mucous membranes[3]. The true danger, however, lies in its systemic toxicity. Oxalate ions have a profound affinity for calcium. Upon inhalation or ingestion, oxalate chelates systemic calcium ions, precipitating as highly insoluble calcium oxalate[3][4]. This causes acute hypocalcemia (leading to cardiac arrhythmias and tetany) and renal tubular necrosis as the crystals physically destroy kidney tissue[3][5].

ToxPathway Exp Oxalate Salt Exposure Diss Dissociation into Oxalate Ions Exp->Diss Chel Systemic Calcium Chelation Diss->Chel Hypo Acute Hypocalcemia (Cardiac/Neural Effects) Chel->Hypo Precip Calcium Oxalate Precipitation Chel->Precip Renal Renal Tubular Necrosis Precip->Renal

Mechanistic pathway of oxalate-induced systemic toxicity and renal damage.

Quantitative Toxicity Data (Oxalic Acid Component) To contextualize the hazard, consider the established toxicological thresholds for the oxalate component:

MetricValueClinical Implication
Lethal Oral Dose (Human) 5 to 15 grams[4]Ingestion of even small quantities can be fatal due to cardiovascular collapse.
Oral LDLo (Human) 600 mg/kg[6]Lowest published lethal dose; highlights extreme acute toxicity.
Elimination Half-life ~90 minutes[5]Rapid systemic circulation necessitates immediate emergency response upon exposure.

Personal Protective Equipment (PPE) Matrix

Because of the severe eye damage and skin corrosion risks associated with oxalates[7][8], standard laboratory PPE must be strictly enforced and actively upgraded during mass transfer operations.

Protection ZoneRequired EquipmentScientific Causality & Justification
Eye/Face Tight-fitting chemical goggles or full face shield[9].Oxalic acid salts cause irreversible corneal damage upon contact[10]. Safety glasses with side shields are insufficient against fine dust aerosols.
Hands Nitrile, Neoprene, or PVC gloves[8].These elastomers provide excellent chemical resistance to organic acids[8]. Replace immediately if contaminated, as lipophilic azepanes may degrade thin nitrile over time.
Body Impervious lab coat, closed-toe shoes, long pants[8].Prevents dermal exposure to corrosive dusts. Dust settling on exposed skin reacts with sweat to form localized corrosive micro-environments.
Respiratory N95/P100 particulate respirator[10].Mandatory only if weighing outside a certified fume hood. Prevents inhalation of oxalate dust, which causes severe pulmonary edema[4].

Operational Workflow & Handling Protocol

The handling of 4-Fluoro-4-phenylazepane, oxalic acid must be treated as a high-risk solid transfer operation. The primary goal is the absolute containment of particulate matter.

HandlingWorkflow Prep 1. Preparation Verify ventilation & PPE Weigh 2. Weighing Use anti-static tools in hood Prep->Weigh Transfer 3. Transfer Sealed container to reactor Weigh->Transfer React 4. Reaction Setup Avoid calcium-based buffers Transfer->React Clean 5. Decontamination Wash surfaces & dispose waste React->Clean

Step-by-step operational workflow for handling 4-Fluoro-4-phenylazepane, oxalic acid.

Step-by-Step Methodology:

  • Environmental Control: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with an active face velocity of 80–100 fpm[10].

  • Anti-Static Preparation: Oxalate salts often present as fine, electrostatic powders. Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded, stainless-steel spatula. Causality: Static repulsion can aerosolize the highly toxic dust directly into the operator's breathing zone.

  • Weighing & Transfer: Weigh the required mass into a disposable anti-static weigh boat. Transfer the solid directly into the reaction vessel and immediately seal the vessel.

  • Reaction Matrix Compatibility: Critical Step: Ensure your reaction buffer or solvent does not contain calcium or magnesium ions. Causality: The oxalate counterion will immediately scavenge these divalent cations, precipitating as an insoluble salt and drastically altering the stoichiometry and yield of your intended azepane reaction.

  • Decontamination: Wipe down the balance and surrounding fume hood surfaces with a damp disposable towel to capture any invisible micro-dust.

Spill Management & Disposal Plan

In the event of a localized spill, do not use dry sweeping techniques, as this will aerosolize the corrosive oxalate dust[11].

Spill Cleanup Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is pulled down to maximize exhaust velocity.

  • Suppress: Lightly mist the spilled solid with water or a dilute alkaline solution (e.g., 5% sodium bicarbonate) to suppress dust formation and begin neutralizing the oxalic acid[11].

  • Collect: Use a damp absorbent pad or a dedicated chemical spill scoop to mechanically collect the slurry[7].

  • Clean: Wash the spill area thoroughly with soap and copious amounts of water[8][11].

Waste Disposal: Do not wash unreacted 4-Fluoro-4-phenylazepane, oxalic acid down the drain. The oxalate component is toxic to terrestrial and aquatic vertebrates[10], and it will precipitate calcium in municipal wastewater systems. Collect all contaminated weigh boats, gloves, and spill cleanup materials into a clearly labeled, sealable hazardous waste container designated for "Toxic Organic Solids / Corrosive Salts" for professional incineration[8].

References

  • Accela ChemBio - 4-fluoro-4-phenylazepane, oxalic acid Catalog Source: Accela ChemBio URL: http://www.accelachem.com/ (Product CAS: 1803583-19-8)
  • OXALIC ACID | Poisoning & Drug Overdose, 8e Source: AccessMedicine | McGraw Hill Medical URL: https://accessmedicine.mhmedical.com/
  • Oxalic acid toxicity Source: WikEM URL: https://wikem.org/wiki/Oxalic_acid_toxicity
  • Oxalic acid - Wikipedia Source: Wikipedia URL: https://en.wikipedia.org/wiki/Oxalic_acid
  • Oxalic acid - The Health Council of the Netherlands Source: Health Council of the Netherlands URL: https://www.healthcouncil.nl/
  • SAFETY DATA SHEET OXALIC ACID Source: Ecolab URL: https://www.ecolab.com/
  • Safety Data Sheet: Oxalic acid Source: Carl ROTH URL: https://www.carlroth.com/
  • Safety Data Sheet Oxalic acid, dihydrate Source: Redox Ltd URL: https://redox.com/
  • URL: https://www.
  • Safety Data Sheet OXALIC ACID Solution Source: ChemSupply Australia URL: https://www.chemsupply.com.au/

Sources

Retrosynthesis Analysis

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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